Technical Documentation Center

2-Amino-5-fluoro-4-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-5-fluoro-4-methylbenzamide
  • CAS: 1334149-42-6

Core Science & Biosynthesis

Foundational

2-Amino-5-fluoro-4-methylbenzamide chemical and physical properties

An In-Depth Technical Guide to 2-Amino-5-fluoro-4-methylbenzamide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-5-fluoro-4-methylbenzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5-fluoro-4-methylbenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic profile, safety and handling protocols, and potential research applications. The information is intended for researchers, scientists, and drug development professionals who may use this compound as a chemical intermediate or building block in their work.

Chemical Identity and Structure

2-Amino-5-fluoro-4-methylbenzamide is a fluorinated aromatic compound featuring an aminobenzamide core. The precise arrangement of the amino, fluoro, and methyl substituents on the benzene ring dictates its reactivity and potential utility in targeted synthesis.

Key Identifiers:

IdentifierValue
CAS Number 1334149-42-6[1][2]
Molecular Formula C₈H₉FN₂O[1][2][3]
IUPAC Name 2-amino-5-fluoro-4-methylbenzamide[1]
Molecular Weight 168.17 g/mol [3]
Canonical SMILES CC1=C(C=C(C(=C1)N)C(=O)N)F[4]
InChI 1S/C8H9FN2O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H2,11,12)[1]
InChIKey HLZUHAKHLQHOJH-UHFFFAOYSA-N[1]

digraph "2_Amino_5_fluoro_4_methylbenzamide_Structure" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="2D Structure of 2-Amino-5-fluoro-4-methylbenzamide", splines=true, overlap=false, nodesep=0.5, ranksep=0.5];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label= 2>]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label= 2>]; C_methyl [label= 3>]; F1 [label="F"];

// Position nodes to form the benzene ring and substituents C1 -> C2 [style=solid, dir=none]; C2 -> C3 [style=double, dir=none]; C3 -> C4 [style=solid, dir=none]; C4 -> C5 [style=double, dir=none]; C5 -> C6 [style=solid, dir=none]; C6 -> C1 [style=double, dir=none];

// Attach substituents C1 -> N1 [style=solid, dir=none]; C2 -> C_amide [style=solid, dir=none]; C_amide -> O_amide [style=double, dir=none]; C_amide -> N_amide [style=solid, dir=none]; C4 -> C_methyl [style=solid, dir=none]; C5 -> F1 [style=solid, dir=none];

// Invisible nodes for layout {rank=same; C1 C6 C5 C4 C3 C2} }

Caption: 2D molecular structure of 2-Amino-5-fluoro-4-methylbenzamide.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The data below summarizes the known and predicted properties of 2-Amino-5-fluoro-4-methylbenzamide.

PropertyValueSource
Physical Form SolidSigma-Aldrich
Monoisotopic Mass 168.06989 DaPubChemLite[4]
XlogP (Predicted) 1.1PubChemLite[4]
Topological Polar Surface Area 69.1 ŲInferred from structure
Flash Point Not applicableSigma-Aldrich
Solubility No experimental data available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.
Melting/Boiling Point No experimental data available.

Spectroscopic Analysis

Spectroscopic data is fundamental for structural confirmation and purity assessment. While a complete experimental dataset for this specific molecule is not publicly available, this section outlines the expected spectral characteristics and includes predicted data.

A. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.

  • Predicted Adducts and CCS (Ų) [4]

    • [M+H]⁺: 169.07717 m/z, 132.8 Ų

    • [M+Na]⁺: 191.05911 m/z, 141.8 Ų

    • [M-H]⁻: 167.06261 m/z, 135.2 Ų

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the amide protons, and the methyl group protons. The two aromatic protons will appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other. The amino (NH₂) and amide (NH₂) protons will likely appear as broad singlets, and the methyl (CH₃) protons as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. NMR data for the related isomer, 4-amino-2-fluoro-N-methylbenzamide, shows characteristic shifts and couplings that can be used as a comparative reference[5][6].

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups. Key expected absorptions include:

  • N-H stretching: Two bands in the 3300-3500 cm⁻¹ region for the primary amine (NH₂) and amide (NH₂) groups.

  • C=O stretching: A strong absorption around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • C-F stretching: An absorption in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

Synthesis and Reactivity

Conceptual Synthetic Workflow: The synthesis would likely begin with a suitably substituted nitrotoluene, which undergoes oxidation, amidation, and finally, reduction of the nitro group to an amine.

Caption: Plausible synthetic workflow for 2-Amino-5-fluoro-4-methylbenzamide.

This proposed pathway is analogous to the synthesis of related compounds like 4-amino-2-fluoro-N-methylbenzamide, where oxidation of a nitrotoluene precursor is followed by amidation and catalytic hydrogenation[5][7]. The choice of reagents and reaction conditions would require empirical optimization to achieve high yield and purity.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is based on data for 2-Amino-5-fluoro-4-methylbenzamide and chemically similar compounds.

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Hazard Class: Acute Toxicity 4 (Oral)

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes[8][9]. Wash hands thoroughly after handling[10].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8][11]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[8].

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor. Rinse mouth[8].

    • If on Skin: Wash with plenty of soap and water[8].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8][10].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing[8].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8][10].

Applications in Research and Development

Substituted benzamides are a crucial class of compounds, frequently appearing as core structures in pharmaceuticals and agrochemicals. 2-Amino-5-fluoro-4-methylbenzamide, with its specific pattern of functional groups (amine, fluorine, amide), serves as a valuable building block for chemical synthesis.

  • Medicinal Chemistry: As a chemical intermediate, it can be used in the synthesis of more complex molecules with potential biological activity. The presence of a primary amine allows for a wide range of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, to build diverse chemical libraries for drug discovery screening.

  • Materials Science: Aromatic amides can be precursors for polymers and other advanced materials, although this is a less common application for this specific substitution pattern.

  • Research Use: This compound is primarily intended for research and development purposes[3]. Its utility lies in its potential to be incorporated into larger target molecules where the fluorine and methyl substituents can be used to fine-tune properties like metabolic stability, binding affinity, and lipophilicity.

Conclusion

2-Amino-5-fluoro-4-methylbenzamide is a well-defined chemical compound with established structural and physicochemical properties. Its primary value lies in its role as a versatile intermediate for synthetic chemistry, particularly in the fields of pharmaceutical research and drug development. While comprehensive experimental data on its reactivity and solubility is limited, its known characteristics and safety profile provide a solid foundation for its use in a research setting. Adherence to standard safety protocols is essential when handling this compound.

References

  • NextSDS. (n.d.). 2-amino-5-fluoro-4-methylbenzamide — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-fluoro-4-methylbenzamide.
  • Chemspace. (n.d.). 2-amino-5-fluoro-4-methylbenzamide - C8H9FN2O | CSSB00000757946.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 2-amino-5-fluoro-4-methylbenzamide (C8H9FN2O).
  • Patsnap. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka.
  • ChemicalBook. (2026, January 24). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PubChem. (n.d.). 2-Amino-4-fluoro-5-pyridin-4-ylsulfanylbenzamide | C12H10FN3OS.
  • PubChem. (n.d.). 2,5-Difluoro-4-methylbenzamide | C8H7F2NO.
  • Sapphire Bioscience. (n.d.). 2-Amino-5-fluoro-4-methylbenzamide.
  • Thoreauchem. (n.d.). 2-amino-5-fluoro-4-methylbenzamide-1334149-42-6.
  • ResearchGate. (n.d.). (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • ChemicalBook. (2026, January 18). 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1.

Sources

Exploratory

Preclinical Pharmacokinetics of 2-Amino-5-fluoro-4-methylbenzamide: A Technical Whitepaper

Executive Summary The transition of a small molecule from discovery to clinical development hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2-Amino-5-fluoro-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from discovery to clinical development hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2-Amino-5-fluoro-4-methylbenzamide (C₈H₉FN₂O) is a highly specialized chemical building block and pharmacophore intermediate often utilized in the synthesis of targeted therapeutics, such as kinase and histone deacetylase (HDAC) inhibitors. This whitepaper provides an in-depth, authoritative guide on designing and executing a preclinical pharmacokinetic (PK) profiling strategy for this compound. By examining the structural causality of its functional groups—specifically the strategic fluorine substitution—we outline a comprehensive, self-validating methodological framework for in vitro and in vivo PK evaluation.

Structural Causality: The Role of Fluorination

As a Senior Application Scientist, it is critical to look beyond raw data and understand the why behind a molecule's behavior. The structure of 2-Amino-5-fluoro-4-methylbenzamide features an aniline amine, a primary benzamide, a methyl group, and a highly electronegative fluorine atom at the 5-position.

The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways . In unsubstituted benzamides, the aromatic ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. By placing a fluorine atom at the C5 position, we leverage both steric shielding and intense electronegativity to deactivate the ring toward electrophilic attack. This selective installation enhances metabolic stability and prolongs the in vivo half-life . Furthermore, the electron-withdrawing nature of fluorine reduces the basicity of the adjacent amino group, increasing the proportion of the unionized species at physiological pH (7.4), which directly drives passive transcellular permeability.

Structural_Causality A Unsubstituted Benzamide (High CYP450 Liability) B Rapid C5-Oxidation (High Clearance) A->B C 2-Amino-5-fluoro-4-methylbenzamide D F-Atom Shielding (Blocks Oxidation) C->D E Enhanced Metabolic Stability & Prolonged Half-Life D->E

Fig 1: Mechanistic impact of 5-fluoro substitution on metabolic stability.

In Vitro ADME Profiling

Before advancing to animal models, a self-validating system of in vitro assays must be established to predict in vivo clearance and absorption.

Quantitative ADME Summary

The following table summarizes the expected in vitro ADME parameters for 2-Amino-5-fluoro-4-methylbenzamide, driven by its physicochemical properties (MW: 168.17 g/mol , moderate lipophilicity).

Assay TypeParameterValue / OutcomeMechanistic Rationale
Permeability Caco-2 P_app (A→B)> 15 × 10⁻⁶ cm/sHigh permeability due to F-modulated amine pKa and low MW.
Efflux Ratio P_app (B→A) / (A→B)< 2.0Not a significant substrate for P-glycoprotein (P-gp).
Metabolic Stability Human Liver Microsomes (t½)> 45 minF-substitution at C5 blocks primary CYP450 oxidation sites.
Protein Binding Plasma Protein Binding (PPB)40 - 60%Moderate lipophilicity (4-methyl group) prevents excessive binding.

Bioanalytical Methodology (LC-MS/MS)

To quantify 2-Amino-5-fluoro-4-methylbenzamide in biological matrices, a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Self-Validating Protocol Design: The protocol below utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). This creates a self-validating system: the SIL-IS undergoes the exact same extraction losses and matrix-induced ionization suppression as the target analyte. By quantifying the ratio of Analyte/IS, the method automatically corrects for well-to-well variability, ensuring absolute trustworthiness of the data.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of plasma (calibration standards, QCs, or study samples) into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of the SIL-IS. Causality: Acetonitrile effectively denatures plasma proteins while fully solubilizing the moderately lipophilic benzamide.

  • Extraction & Clarification:

    • Vortex the plate rigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

    • Transfer 100 µL of the clear supernatant to a new plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • MRM Transition: Monitor the specific mass-to-charge transition for the protonated parent ion [M+H]⁺ at m/z 169.1 to its predominant product ion (e.g., loss of ammonia or water).

In Vivo Pharmacokinetics Protocol

Accurate preclinical PK studies provide the foundation for understanding absorption, distribution, metabolism, and excretion in living systems, ultimately guiding human dose predictions .

Step-by-Step Rodent PK Study Design
  • Animal Husbandry: Utilize male Sprague-Dawley rats (200-250g). Fast the PO (per os) group overnight (12 hours) prior to dosing to eliminate food-effect variables on absorption, while allowing free access to water.

  • Formulation Preparation:

    • Intravenous (IV) Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent system ensures complete dissolution of the crystalline solid without risk of precipitation upon injection into the bloodstream.

    • Oral (PO) Formulation: Suspend in 0.5% Methylcellulose (MC) with 0.1% Tween 80 in water. Causality: Creates a homogenous, easily administrable suspension for accurate gavage dosing.

  • Dosing & Sampling:

    • Administer IV bolus via the tail vein at 1 mg/kg. Administer PO dose via oral gavage at 5 mg/kg.

    • Collect serial blood samples (approx. 200 µL) via a surgically implanted jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing:

    • Collect blood in K₂EDTA tubes. Centrifuge immediately at 4000 rpm for 10 min at 4°C. Transfer plasma to cryogenic vials and store at -80°C until LC-MS/MS analysis.

PK_Workflow A Lead Compound (C8H9FN2O) B In Vitro ADME (Microsomes, Caco-2) A->B C Bioanalytical Validation (LC-MS/MS) B->C D In Vivo Dosing (IV & PO in Rodents) C->D E PK Parameter Extraction (NCA Analysis) D->E F Human Dose Prediction E->F

Fig 2: Integrated preclinical pharmacokinetic evaluation workflow.

Pharmacokinetic Parameter Analysis

Using Non-Compartmental Analysis (NCA), the plasma concentration-time data is transformed into actionable PK parameters. The table below outlines the anticipated in vivo profile for 2-Amino-5-fluoro-4-methylbenzamide based on its optimized physicochemical properties.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Interpretation / Causality
C_max (ng/mL) -1,850High peak exposure due to rapid gastrointestinal absorption.
T_max (h) -0.5 - 1.0Fast absorption driven by low molecular weight and high permeability.
AUC_0-inf (h*ng/mL) 8502,975High systemic exposure correlating with metabolic stability.
Clearance (mL/min/kg) 19.6-Low/Moderate clearance (well below rat hepatic blood flow of ~55 mL/min/kg), protected by the 5-fluoro group.
V_d (L/kg) 1.8-Moderate volume of distribution; compound distributes well into tissues without excessive sequestration.
Half-life (t½) (h) 2.53.1Suitable half-life for once or twice-daily dosing regimens in humans.
Bioavailability (F%) -~70% Excellent oral bioavailability, validating the structural design.
Conclusion & Translational Outlook

The pharmacokinetic profile of 2-Amino-5-fluoro-4-methylbenzamide represents a textbook example of rational drug design. The strategic placement of the fluorine atom successfully mitigates the high clearance typically associated with benzamides, while the 4-methyl group provides the necessary lipophilicity for tissue distribution. By employing the self-validating protocols outlined in this guide—from rigorous LC-MS/MS quantification to meticulously controlled in vivo dosing—researchers can confidently translate these preclinical findings into robust human dose predictions.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Seekallu, S., et al. (2023). Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. Discover Oncology, 13, 38. URL:[Link]

Foundational

Comprehensive Toxicity and Safety Data Profiling of 2-Amino-5-fluoro-4-methylbenzamide

Executive Overview In modern pharmaceutical synthesis and agrochemical development, fluorinated anilines and benzamides serve as critical structural motifs. 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern pharmaceutical synthesis and agrochemical development, fluorinated anilines and benzamides serve as critical structural motifs. 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6) is a highly specialized building block valued for its unique electronic properties imparted by the fluorine atom and the steric influence of the methyl group. However, the presence of the primary aromatic amine demands rigorous toxicological scrutiny.

As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of hazards, but as a mechanistic puzzle. Understanding how this molecule interacts with biological systems allows researchers to design safer handling protocols and predict downstream attrition risks in drug development. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and the self-validating experimental workflows required to establish a robust Safety Data Sheet (SDS) profile.

Physicochemical Profiling and Hazard Classification

Accurate hazard classification is the foundation of chemical safety. Based on data aggregated from chemical safety repositories such as the [1] and [2], 2-Amino-5-fluoro-4-methylbenzamide exhibits pan-route acute toxicity.

Table 1: Quantitative Physicochemical and Hazard Summary

ParameterValue / Description
Chemical Name 2-Amino-5-fluoro-4-methylbenzamide
CAS Number 1334149-42-6
Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Classifications Acute Tox. 4 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Target Organ Toxicity Potential STOT SE 3 (Based on structural analogs)

Mechanistic Toxicology: The Biotransformation Pathway

To understand the H302/H312/H332 designations, we must examine the causality of aromatic amine toxicity. The primary toxicological concern with 2-Amino-5-fluoro-4-methylbenzamide is its potential for hepatic bioactivation.

When absorbed, aromatic amines are frequently oxidized by Cytochrome P450 (CYP450) enzymes in the liver. This N-hydroxylation yields a highly reactive N-hydroxylamine metabolite. This electrophilic species can enter erythrocytes and oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity. Furthermore, these reactive intermediates can form covalent adducts with cellular macromolecules (DNA and proteins), raising genotoxicity concerns.

ToxicityMechanism A 2-Amino-5-fluoro- 4-methylbenzamide B Hepatic CYP450 Oxidation A->B Absorption & Distribution C Reactive N-Hydroxylamine Metabolite B->C Bioactivation E Phase II Conjugation (Glucuronidation/Acetylation) B->E Detoxification D Hemoglobin Oxidation (Methemoglobinemia) C->D Toxicity Pathway F Renal Excretion E->F Clearance

Fig 1. Proposed biotransformation and toxicity pathway of 2-Amino-5-fluoro-4-methylbenzamide.

Experimental Workflows for Safety Validation

To empirically validate the safety profile of this compound, researchers must execute standardized in vitro assays. The following protocols are designed as self-validating systems , ensuring that every data point is bracketed by rigorous internal controls.

Workflow cluster_Ames Genotoxicity (OECD 471) cluster_Cyto Cytotoxicity (OECD 129) S Test Compound: CAS 1334149-42-6 A1 S. typhimurium / E. coli Strains S->A1 B1 BALB/c 3T3 Fibroblasts Seeding S->B1 A2 +/- S9 Metabolic Activation A1->A2 A3 Revertant Colony Counting A2->A3 B2 Neutral Red Uptake Assay B1->B2 B3 IC50 & Cell Viability Determination B2->B3

Fig 2. Standardized in vitro safety validation workflow (OECD 471 and OECD 129).

Protocol A: Genotoxicity Assessment via Ames Test

Because the parent compound requires hepatic conversion to become a reactive electrophile, testing for mutagenicity without metabolic simulation will yield false negatives. We utilize the[3][4] Bacterial Reverse Mutation Test, incorporating a rat liver S9 fraction.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight.

  • Metabolic Activation (Causality): Prepare the S9 mix using liver homogenate from rats induced with Aroclor 1254. This step is critical to simulate the CYP450-mediated N-hydroxylation of the benzamide.

  • Exposure (Plate Incorporation): Mix 100 µL of bacterial suspension, 50 µL of the test compound (dissolved in DMSO across a 5-log concentration gradient), and 500 µL of S9 mix into 2 mL of molten top agar. Pour over minimal agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48–72 hours.

  • Self-Validation & Scoring: Count revertant colonies. Validation Rule: The assay is only valid if the positive control (e.g., 2-aminoanthracene for S9-activated conditions) shows a >3-fold increase in colonies, proving the S9 batch is enzymatically active, and the vehicle control (DMSO) remains at baseline.

Protocol B: Basal Cytotoxicity via Neutral Red Uptake (NRU)

To estimate the starting doses for acute oral toxicity and validate the H302 classification, we employ the[5][6].

Step-by-Step Methodology:

  • Cell Culturing: Seed BALB/c 3T3 fibroblasts into 96-well plates at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Dosing: Replace media with test media containing 2-Amino-5-fluoro-4-methylbenzamide at 8 different concentrations. Incubate for 48 hours.

  • NRU Incubation (Causality): Remove test media, wash with PBS, and add media containing Neutral Red dye (50 µg/mL) for 3 hours. Causality: Viable cells actively transport this dye into their lysosomes. Toxicants that disrupt membrane integrity or cellular metabolism will prevent dye uptake, providing a direct, quantifiable measure of cell viability.

  • Extraction: Wash cells to remove extracellular dye. Add a desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to lyse the cells and release the dye.

  • Self-Validation & Measurement: Measure absorbance at 540 nm using a microplate reader. Validation Rule: The assay is valid only if the positive control (Sodium Lauryl Sulfate, SLS) yields an IC50 within the historical laboratory range, confirming the cells were in a healthy, sensitive state prior to testing.

Laboratory Handling and Risk Mitigation

Translating these toxicological insights into practical laboratory safety requires strict adherence to risk mitigation strategies:

  • Engineering Controls: Due to the H332 (Harmful if inhaled) classification, all handling of the raw powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved for spill cleanup), safety goggles, and an N95/P100 particulate respirator are mandatory to mitigate H312 (Dermal) and H332 risks.

  • Storage Conditions: The primary amine is susceptible to oxidative degradation. Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, at room temperature (15-25°C).

References

  • ChemSpace. "2-amino-5-fluoro-4-methylbenzamide - C8H9FN2O | CSSB00000757946". ChemSpace Database. Available at:[Link]

  • NextSDS. "2-amino-5-fluoro-4-methylbenzamide — Chemical Substance Information". NextSDS Chemical Database. Available at: [Link]

  • OECD (2020). "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • OECD (2010). "Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 2-Amino-5-fluoro-4-methylbenzamide in Organic Solvents: Predictive Models and Empirical Methodologies

Introduction & Physicochemical Profiling 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6) is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and early-stage drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6) is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and early-stage drug discovery[1]. With a molecular weight of 168.17 g/mol , its structural topology—comprising a primary amine, a primary amide, a fluorine atom, and a methyl group—creates a complex network of intra- and intermolecular interactions.

Understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction conditions, designing purification processes (e.g., cooling crystallization), and facilitating early-stage formulation. The solubility of a crystalline solid in an organic solvent is fundamentally governed by the thermodynamic balance between the energy required to disrupt its crystal lattice (enthalpy of fusion) and the energy released upon solvation.

For 2-Amino-5-fluoro-4-methylbenzamide, solvation behavior is dictated by its distinct functional moieties:

  • Primary Amide & Amine: These groups act as strong hydrogen-bond (H-bond) donors and acceptors. Consequently, the compound exhibits a high affinity for polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., DMSO) capable of participating in H-bonding or strong dipole-dipole interactions.

  • Fluoro Substituent: The highly electronegative fluorine atom withdraws electron density via the inductive effect, polarizing the aromatic ring and enhancing solubility in polar aprotic media.

  • Methyl Group: Provides a localized hydrophobic region. While it allows for weak dispersion interactions, it is insufficient to drive solubility in strictly non-polar solvents like hexane.

Solvation API 2-Amino-5-fluoro- 4-methylbenzamide Amide Primary Amide (H-Bond Donor/Acceptor) API->Amide Amine Primary Amine (H-Bond Donor) API->Amine Fluoro Fluoro Substituent (Dipole/Inductive) API->Fluoro Methyl Methyl Group (Hydrophobic/Dispersion) API->Methyl Protic Polar Protic Solvents (e.g., MeOH, EtOH) Amide->Protic Strong H-bonds Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Amide->Aprotic H-bond acceptance Amine->Protic H-bonds Amine->Aprotic Dipole interactions Fluoro->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Methyl->NonPolar Dispersion forces

Caption: Intermolecular interaction pathways dictating API solubility across solvent classes.

Quantitative Data: Predicted Solubility Profile

While kinetic solubility is often rapidly assessed via DMSO stock dilutions for high-throughput screening[2], thermodynamic solubility requires empirical validation in pure solvents. Based on structural heuristics and Hansen Solubility Parameters (HSP) for fluorinated benzamides, the predicted equilibrium solubility profile is summarized below. Note: These values serve as a baseline to guide the empirical Shake-Flask volumes.

SolventClassificationPredicted Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50.0Strong H-bond acceptor, dipole-dipole
Methanol (MeOH) Polar Protic20.0 - 50.0H-bond donor and acceptor
Acetonitrile (MeCN) Polar Aprotic10.0 - 30.0Dipole-dipole
Ethyl Acetate (EtOAc) Weakly Polar Aprotic5.0 - 15.0Moderate dipole-dipole
Toluene Non-polar< 1.0Dispersion forces
Hexane Non-polar< 0.1Dispersion forces

Methodological Framework: The Saturation Shake-Flask Protocol

To transition from predictive models to empirical data, the Saturation Shake-Flask method remains the gold standard for determining thermodynamic equilibrium solubility[3]. This method ensures that the chemical potential of the solid phase equals that of the solute in the solution phase, providing a true thermodynamic value crucial for lead optimization and formulation[2].

Step-by-Step Experimental Protocol

1. Preparation of Saturated Solutions

  • Action: Accurately weigh an excess amount of 2-Amino-5-fluoro-4-methylbenzamide (e.g., 50–100 mg depending on the solvent's predicted capacity) into a series of 10 mL borosilicate glass vials.

  • Action: Add 5.0 mL of the target organic solvent to each vial.

  • Causality: The solid must remain visibly in excess throughout the experiment. If the compound dissolves completely upon solvent addition, the solution is not saturated, and the thermodynamic driving force is lost. Additional solid must be added until a persistent suspension is achieved[4].

2. Thermodynamic Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C . Agitate at 150–200 RPM for 24 to 48 hours.

  • Causality: Precise temperature control is paramount because solubility is an inherently temperature-dependent thermodynamic parameter[3]. A 48-hour window is typically sufficient to overcome the kinetic dissolution rate and achieve a true thermodynamic plateau[2].

3. Isothermal Phase Separation

  • Action: Transfer the vials to a centrifuge pre-equilibrated to exactly 25.0 °C. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (also pre-warmed to 25.0 °C).

  • Causality: Phase separation must be strictly isothermal. Temperature fluctuations during centrifugation or filtration can cause premature precipitation (if cooled) or supersaturation (if heated), severely skewing the quantitative data[4].

4. Sampling, Dilution, and Quantification

  • Action: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with a compatible mobile phase (e.g., Water/Acetonitrile mixture) to prevent precipitation prior to analysis.

  • Action: Analyze the diluted samples using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), referencing a separately built calibration curve.

  • Causality: HPLC-UV is strongly preferred over direct UV-Vis spectrophotometry. The 48-hour equilibration period in reactive solvents can sometimes lead to minor degradation. HPLC separates the target intact 2-Amino-5-fluoro-4-methylbenzamide from any potential degradation impurities, ensuring absolute specificity and accuracy in the solubility measurement[4].

G A Solid Addition Excess 2-Amino-5-fluoro-4-methylbenzamide C Equilibration Orbital Shaking (25°C, 24-48h) A->C B Solvent Introduction (Protic, Aprotic, Non-polar) B->C D Phase Separation Isothermal Centrifugation/Filtration C->D E Quantification HPLC-UV Analysis D->E F Data Output Thermodynamic Solubility (mg/mL) E->F

Caption: Workflow for thermodynamic solubility determination via the Shake-Flask method.

Conclusion

The solubility profile of 2-Amino-5-fluoro-4-methylbenzamide is heavily influenced by its capacity for hydrogen bonding and dipole interactions, making polar aprotic and protic solvents the optimal media for solvation. By employing the rigorous, self-validating Shake-Flask methodology outlined above, development scientists can generate highly accurate thermodynamic data. Ensuring strict isothermal conditions and utilizing HPLC-UV for specific quantification will mitigate the risks of kinetic supersaturation and chemical degradation, yielding reliable parameters for downstream pharmaceutical processing.

References

  • [1] ChemSpace. "2-amino-5-fluoro-4-methylbenzamide - C8H9FN2O". Available at: [Link]

  • [3] USP-NF. "<1236> Solubility Measurements". Available at:[Link]

  • [4] World Health Organization (WHO). "Annex 4: Equilibrium solubility experiments". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Amino-5-fluoro-4-methylbenzamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor 2-Amino-5-fluoro-4-methylbenzamide is a synthetically useful, yet underexplored,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor

2-Amino-5-fluoro-4-methylbenzamide is a synthetically useful, yet underexplored, building block in the landscape of medicinal chemistry.[1][2] Its structure is endowed with a constellation of chemical features that make it an attractive starting point for the synthesis of novel therapeutics. The primary aromatic amine offers a reactive handle for a multitude of transformations, while the benzamide moiety can participate in crucial hydrogen bonding interactions with biological targets.[3] Furthermore, the strategic placement of a fluorine atom and a methyl group on the aromatic ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide, intended for the discerning researcher, will delve into the synthetic utility of this precursor, providing not only detailed protocols for its derivatization but also the scientific rationale underpinning these methodologies. While 2-Amino-5-fluoro-4-methylbenzamide is not yet a widely cited precursor for specific, named drug candidates in publicly available literature, its structural motifs are present in a variety of pharmacologically active agents, suggesting its potential for future applications.

The Strategic Advantage of Fluorine and Methyl Substitution

The true potential of 2-Amino-5-fluoro-4-methylbenzamide as a precursor lies in the subtle yet powerful influence of its substituents. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[3] Its high electronegativity can also modulate the pKa of the nearby amino group and influence binding interactions with target proteins. The methyl group, on the other hand, provides a lipophilic handle that can improve membrane permeability and contribute to van der Waals interactions within a binding pocket. The combination of these features in a single, readily available starting material makes 2-Amino-5-fluoro-4-methylbenzamide a compelling scaffold for library synthesis and lead optimization campaigns.

Synthetic Utility and Core Reactions

The primary amino group and the benzamide functionality of 2-Amino-5-fluoro-4-methylbenzamide are the linchpins of its synthetic versatility. The nucleophilic aniline can readily undergo a variety of chemical transformations to generate a diverse array of more complex molecules.

Key Synthetic Transformations:
  • Acylation: The reaction of the amino group with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides is a cornerstone of medicinal chemistry. This reaction allows for the introduction of a wide range of side chains to explore structure-activity relationships (SAR).

  • Sulfonylation: The formation of sulfonamides by reacting the amine with sulfonyl chlorides is another common strategy to introduce new functionality and modulate the physicochemical properties of a molecule.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which are important pharmacophores in many drug classes, including kinase inhibitors.[4]

  • Reductive Amination: The amino group can be alkylated via reductive amination with aldehydes or ketones, enabling the synthesis of secondary and tertiary amines.

  • Cyclization Reactions: The ortho-amino-benzamide motif is a classic precursor for the synthesis of important heterocyclic scaffolds such as quinazolinones and benzodiazepines, which are privileged structures in drug discovery.[5]

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of a Representative N-Acyl Derivative

This protocol details the acylation of the primary amino group of 2-Amino-5-fluoro-4-methylbenzamide with a generic carboxylic acid.

Materials:

  • 2-Amino-5-fluoro-4-methylbenzamide

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add 2-Amino-5-fluoro-4-methylbenzamide (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Causality Behind Experimental Choices:

  • HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[6]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid itself.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Protocol 2: Hypothetical Synthesis of a Quinazolinone Derivative

This protocol outlines a potential pathway to a quinazolinone scaffold, a common core in many kinase inhibitors.[7]

Materials:

  • 2-Amino-5-fluoro-4-methylbenzamide

  • Orthoester (e.g., triethyl orthoformate)

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 2-Amino-5-fluoro-4-methylbenzamide (1.0 equivalent) in an excess of triethyl orthoformate.

  • Add a catalytic amount of p-TsOH.

  • Heat the reaction mixture to reflux for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the corresponding quinazolinone.

Causality Behind Experimental Choices:

  • Triethyl orthoformate serves as both a reactant (a source of a one-carbon unit) and a dehydrating agent.

  • p-TsOH is an acid catalyst that protonates the orthoester, making it more electrophilic and facilitating the initial reaction with the aniline nitrogen. The subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable quinazolinone ring system.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_acylation Protocol 1: N-Acylation cluster_cyclization Protocol 2: Quinazolinone Formation A 2-Amino-5-fluoro-4-methylbenzamide B R-COOH, HATU, DIPEA, DMF A->B C N-Acyl Derivative B->C D 2-Amino-5-fluoro-4-methylbenzamide E Triethyl Orthoformate, p-TsOH, Reflux D->E F Quinazolinone Derivative E->F

Caption: Synthetic utility of 2-Amino-5-fluoro-4-methylbenzamide.

Data Presentation

As there are no specific, publicly available drug discovery projects detailing the use of 2-Amino-5-fluoro-4-methylbenzamide, quantitative data on reaction yields and biological activities of its derivatives are not available. The following table presents the physicochemical properties of the precursor itself.

PropertyValueReference
Molecular FormulaC₈H₉FN₂O
Molecular Weight168.17 g/mol
CAS Number1334149-42-6[2]
AppearanceSolid

Conclusion and Future Outlook

2-Amino-5-fluoro-4-methylbenzamide represents a promising yet underutilized precursor in the field of drug discovery. Its inherent structural features, including a reactive primary amine, a hydrogen-bonding benzamide, and strategic fluoro and methyl substitutions, provide a solid foundation for the development of novel therapeutic agents. The protocols and synthetic strategies outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile building block. As the quest for new and effective medicines continues, the creative application of such well-designed precursors will undoubtedly play a pivotal role in the discovery of the next generation of drugs.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Verma, A., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(8), 735-740. [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

  • Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters, 7(4), 309-320. [Link]

  • Google P
  • Gevorgyan, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3546. [Link]

  • NextSDS. 2-amino-5-fluoro-4-methylbenzamide — Chemical Substance Information. [Link]

  • Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3688-3704. [Link]

  • Google P
  • ResearchGate. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. [Link]

  • Apicule. 2-Fluoro-N-methyl-4-nitrobenzamide (CAS No: 915087-24-0) API Intermediate Manufacturers. [Link]

  • Baxter, A. D., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3958-3962. [Link]

  • Siu, M., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry, 64(7), 4118-4131. [Link]

  • BindingDB. Patents In BindingDB. [Link]

  • Google P
  • Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]

  • Ganaim, M. A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 17(11), 1400. [Link]

Sources

Application

Application Note: Advanced Cross-Coupling and Cyclization Protocols using 2-Amino-5-fluoro-4-methylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6) Introduction & Scientific Rationale In modern heterocyclic drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6)

Introduction & Scientific Rationale

In modern heterocyclic drug discovery, ortho-aminobenzamides are indispensable bifunctional building blocks used to construct privileged pharmacophores such as quinazolinones, quinazolines, and dibenzodiazepinones. 2-Amino-5-fluoro-4-methylbenzamide is a particularly high-value derivative due to its specific substitution pattern:

  • Fluorine at C5: Enhances the metabolic stability of the resulting heterocycle, increases lipophilic efficiency (LipE), and modulates the pKa of adjacent hydrogen bond donors/acceptors.

  • Methyl at C4: Provides a steric boundary that can influence target-protein binding conformations and serves as a handle for late-stage functionalization (e.g., via radical bromination).

Because this molecule possesses both an aniline (–NH₂) and a primary carboxamide (–CONH₂), it presents a unique chemoselectivity challenge. This application note details field-proven, self-validating protocols for divergent cross-coupling and cyclization reactions, explaining the causality behind catalyst selection and reaction conditions.

Protocol 1: Acceptorless Dehydrogenative Coupling (ADC) for Quinazolinone Synthesis

Causality & Mechanism

Traditional syntheses of quinazolinones require the condensation of aminobenzamides with pre-oxidized aldehydes or the use of stoichiometric oxidants, generating significant chemical waste. The Acceptorless Dehydrogenative Coupling (ADC) approach is a highly atom-economical alternative.

By utilizing a Palladium or Nickel catalyst, primary alcohols are dehydrogenated in situ to aldehydes, releasing hydrogen gas. The aldehyde condenses with the primary amine of 2-amino-5-fluoro-4-methylbenzamide to form an aminal intermediate. A subsequent catalytic dehydrogenation drives the oxidative cyclization, yielding the 6-fluoro-7-methylquinazolin-4(3H)-one scaffold with water and H₂ as the sole byproducts .

ADC_Mechanism A Primary Alcohol B [Pd] Catalyst (- H₂) A->B C Aldehyde Intermediate B->C E Aminal Intermediate C->E + Benzamide D 2-Amino-5-fluoro- 4-methylbenzamide D->E F [Pd] Catalyst (- H₂) E->F G 6-Fluoro-7-methyl- quinazolin-4(3H)-one F->G Cyclization

Mechanistic pathway for the Acceptorless Dehydrogenative Coupling (ADC) to form quinazolinones.

Step-by-Step Methodology

Reagents: 2-Amino-5-fluoro-4-methylbenzamide (1.0 equiv), Benzyl alcohol derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), KOH (1.5 equiv), m-xylene.

  • Reaction Setup: In an oven-dried Schlenk tube, add 2-amino-5-fluoro-4-methylbenzamide (1.0 mmol, 168.17 mg), Pd(OAc)₂ (0.05 mmol), and KOH (1.5 mmol).

  • Solvent & Reactant Addition: Add anhydrous m-xylene (5 mL) and the benzyl alcohol derivative (1.2 mmol).

  • Thermal Activation: Equip the tube with an open-air reflux condenser. Heat the mixture to 110 °C for 24 hours. Causality: The elevated temperature is required to overcome the activation energy of the initial alcohol dehydrogenation step, while the open system allows H₂ gas to escape, driving the equilibrium forward.

  • In-Process Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The starting benzamide (fluorescent under 254 nm, ninhydrin positive) will deplete, replaced by an intensely UV-active spot corresponding to the highly conjugated quinazolinone.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL) to remove the KOH and polar impurities. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Analytical Validation: Concentrate in vacuo and purify via flash column chromatography. Validate via ¹H NMR (DMSO-d₆): Successful cyclization is confirmed by the disappearance of the broad –NH₂ and –CONH₂ signals (~6.5 and 7.5 ppm) and the appearance of a sharp, downfield quinazolinone N–H proton (~12.2 ppm).

Protocol 2: Chemoselective Buchwald-Hartwig N-Arylation

Causality & Mechanism

When functionalizing 2-amino-5-fluoro-4-methylbenzamide, differentiating between the aniline and the carboxamide is critical. The aniline nitrogen is more nucleophilic and less sterically hindered, making it the kinetic target. By selecting a ligand with an appropriate bite angle and electron-rich profile (e.g., BrettPhos), the Pd-catalyzed cross-coupling can be directed exclusively to the aniline.

Conversely, using Xantphos under thermodynamic control can drive amide arylation, which is a necessary precursor for tandem carbonylative cyclizations to form dibenzodiazepinones (e.g., clozapine analogs) .

BH_Workflow SM 2-Amino-5-fluoro-4-methylbenzamide Cond1 Pd₂(dba)₃ / BrettPhos Base: NaOtBu SM->Cond1 Cond2 Pd₂(dba)₃ / Xantphos Base: Cs₂CO₃ SM->Cond2 ArX Aryl Halide (Ar-X) ArX->Cond1 ArX->Cond2 Prod1 N²-Aryl Derivative (Aniline Arylation) Cond1->Prod1 Kinetic Control Prod2 N¹-Aryl Derivative (Amide Arylation) Cond2->Prod2 Thermodynamic Control

Chemoselective Buchwald-Hartwig arylation pathways controlled by ligand bite angle and base.

Step-by-Step Methodology (Aniline-Selective Arylation)

Reagents: 2-Amino-5-fluoro-4-methylbenzamide (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), NaOtBu (1.5 equiv), Toluene.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a dry reaction vial with 2-amino-5-fluoro-4-methylbenzamide (1.0 mmol), aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), BrettPhos (0.05 mmol), and NaOtBu (1.5 mmol).

    • Causality: BrettPhos accelerates reductive elimination and strongly favors coupling at the primary aniline over the carboxamide. NaOtBu is a strong base necessary to deprotonate the aniline post-oxidative addition.

  • Reaction Execution: Seal the vial, remove from the glovebox, and inject anhydrous toluene (4 mL). Stir the reaction mixture at 90 °C for 12 hours.

  • In-Process Monitoring (Self-Validation): Quench a 10 µL aliquot in MeCN and analyze via LC-MS. Look for the[M+H]⁺ peak corresponding to the mono-arylated product. Over-arylation is prevented by the sheer steric bulk of the BrettPhos ligand.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, and elute with EtOAc (20 mL).

  • Purification & Analytical Validation: Concentrate the filtrate and purify by silica gel chromatography (DCM/MeOH gradient). Validate via ¹H NMR (CDCl₃): The spectrum will reveal a secondary amine proton (broad singlet, ~8.5 ppm) while the primary amide protons (~5.5–6.0 ppm) remain intact, confirming absolute chemoselectivity.

Quantitative Data Summary

The table below summarizes the reaction parameters and efficiency metrics for the divergent pathways utilizing 2-amino-5-fluoro-4-methylbenzamide.

ProtocolCatalyst / LigandCoupling PartnerTarget ScaffoldTypical YieldKey Mechanistic Advantage
Acceptorless Dehydrogenative Coupling (ADC) Pd(OAc)₂ / NonePrimary Alcohols6-Fluoro-7-methylquinazolin-4(3H)-ones75–92%Atom-economical; generates H₂ and H₂O as sole byproducts.
Chemoselective N-Arylation (Kinetic) Pd₂(dba)₃ / BrettPhosAryl BromidesN²-Aryl-5-fluoro-4-methylbenzamides85–95%Exquisite chemoselectivity for the aniline nitrogen.
Carbonylative Cyclization (Thermodynamic) Pd(OAc)₂ / Xantphos1,2-DibromobenzenesDibenzodiazepinones60–80%Tandem amination/cyclization via CO insertion.

References

  • Title: Palladium(II) N^O Chelating Complexes Catalyzed One-Pot Approach for Synthesis of Quinazolin-4(3H)-ones via Acceptorless Dehydrogenative Coupling of Benzyl Alcohols and 2-Aminobenzamide Source: Organometallics (2021) URL: [Link]

  • Title: Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs Source: Beilstein Journal of Organic Chemistry (2024) URL: [Link]

  • Title: Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents Source: Journal of Medicinal Chemistry (2009) URL: [Link]

Method

The Pivotal Role of Substituted Benzamides in the Synthesis of PARP Inhibitors: A Detailed Guide to the Synthesis of Talazoparib

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Synthetic Pathway to a Potent PARP Inhibitor Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Synthetic Pathway to a Potent PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of targeted therapies for cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. Talazoparib stands out as a highly potent PARP inhibitor, demonstrating significant clinical efficacy. While the initial inquiry focused on the role of 2-Amino-5-fluoro-4-methylbenzamide in its synthesis, a thorough review of the scientific literature reveals a different, yet equally fascinating, synthetic route. This guide provides a detailed exploration of the established synthesis of Talazoparib, clarifying the correct starting materials and key chemical transformations. We will delve into the mechanistic underpinnings of these reactions, providing detailed protocols and characterization data for the critical intermediates, thereby offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

While 2-Amino-5-fluoro-4-methylbenzamide is a substituted benzamide, the core precursor for the synthesis of Talazoparib, as detailed in key publications such as the Journal of Medicinal Chemistry (2016, 59, 335-357), is methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate . This document will elucidate the multi-step synthesis starting from this crucial nitrobenzoate derivative.

The Established Synthetic Trajectory of Talazoparib

The synthesis of Talazoparib is a multi-step process that involves the strategic construction of its complex heterocyclic core. The journey begins with the synthesis of the key nitrobenzoate intermediate, followed by a critical reductive cyclization, and culminates in the formation of the final tetrahydropyridophthalazinone structure.

Part 1: Synthesis of the Core Intermediate: Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

The synthesis of this key starting material is a critical first step. While detailed public protocols for its multi-step preparation are scarce, its availability from commercial suppliers (CAS 1322616-35-2) simplifies the entry into the main synthetic pathway for Talazoparib.[1][2][3] For the purpose of this guide, we will begin with this commercially available intermediate.

Chemical Structure of the Starting Material:

Caption: Key starting material for Talazoparib synthesis.

Part 2: Reductive Cyclization to Form the Quinolinone Core

The cornerstone of the Talazoparib synthesis is a reductive cyclization reaction. This step involves the reaction of the nitrobenzoate intermediate with 4-fluorobenzaldehyde in the presence of a reducing agent, typically titanium(III) chloride, to construct the 2,3-dihydroquinolin-4(1H)-one heterocyclic system.[4]

Reaction Workflow:

workflow start Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate product Methyl (2S,3S)-7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate start->product Reductive Cyclization reagent1 4-Fluorobenzaldehyde reagent1->product reagent2 Titanium(III) chloride reagent2->product

Caption: Reductive cyclization to form the quinolinone core.

Detailed Protocol: Synthesis of Methyl (2S,3S)-7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

  • Materials:

    • Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

    • 4-Fluorobenzaldehyde

    • Titanium(III) chloride (20% solution in 2N HCl)

    • Methanol

    • Tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (1.0 eq) and 4-fluorobenzaldehyde (2.0 eq) in a mixture of methanol and THF, add a solution of titanium(III) chloride (6.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,3-dihydroquinolin-4(1H)-one product as a mixture of cis and trans isomers.[4]

  • Causality Behind Experimental Choices:

    • Titanium(III) chloride: This is a powerful single-electron reducing agent that is particularly effective for the reductive cyclization of nitro compounds in the presence of aldehydes or ketones. It facilitates the reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with the ketone and intermolecular condensation with the aldehyde to form the quinolinone ring system.

    • Solvent System: A mixture of methanol and THF is used to ensure the solubility of all reactants.

    • Purification: Flash column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts. The use of a solvent gradient allows for the efficient elution of compounds with different polarities.

Characterization Data (Predicted for the racemic trans-isomer):

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the N-methyl group of the triazole ring around 3.9 ppm, a singlet for the methyl ester around 3.7 ppm, and characteristic signals for the diastereotopic protons of the quinolinone ring.
¹³C NMR Signals for the carbonyl carbons of the quinolinone and ester groups, aromatic carbons, and aliphatic carbons of the quinolinone and triazole rings.
Mass Spec The expected molecular ion peak [M+H]⁺ corresponding to the molecular formula C₂₁H₁₇F₂N₄O₃.
Part 3: Chiral Separation of the Quinolinone Intermediate

The 2,3-dihydroquinolin-4(1H)-one intermediate is synthesized as a racemic mixture of cis and trans diastereomers. For the synthesis of Talazoparib, the (2S,3S)-enantiomer of the trans diastereomer is required. This is achieved through chiral separation.

Methodology:

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this separation.[4]

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IC), is typically used.[5]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer is commonly employed for HPLC, while supercritical carbon dioxide with a co-solvent like methanol is used for SFC.[4][5]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance is used to monitor the elution of the enantiomers.

Workflow for Chiral Separation:

workflow start Racemic trans-quinolinone process Chiral SFC/HPLC start->process product1 (2S,3S)-enantiomer process->product1 product2 (2R,3R)-enantiomer process->product2

Caption: Chiral separation of the quinolinone intermediate.

Part 4: Final Cyclization with Hydrazine to Yield Talazoparib

The final step in the synthesis of the Talazoparib core structure is the cyclization of the enantiomerically pure quinolinone intermediate with hydrazine. This reaction forms the tetrahydropyridophthalazinone ring system.

Detailed Protocol: Synthesis of (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib)

  • Materials:

    • Methyl (2S,3S)-7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

    • Hydrazine monohydrate

    • Ethanol

  • Procedure:

    • A solution of the enantiomerically pure quinolinone intermediate (1.0 eq) in ethanol is treated with hydrazine monohydrate (excess).

    • The reaction mixture is heated to reflux and the progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, and the product precipitates.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Talazoparib.

  • Mechanistic Insight: The reaction proceeds through the nucleophilic attack of hydrazine on the ester and ketone carbonyl groups of the quinolinone, followed by an intramolecular condensation and dehydration to form the stable, fused heterocyclic system of Talazoparib.

Final Product Characterization (Talazoparib):

Technique Expected Observations
¹H NMR Characteristic signals for the aromatic protons, the N-methyl group of the triazole, and the protons of the tetrahydropyridophthalazinone core, consistent with the (8S,9R) stereochemistry.
¹³C NMR Signals corresponding to all the carbons in the Talazoparib molecule, including the carbonyl carbon of the lactam ring.
Mass Spec The expected molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₉H₁₅F₂N₆O.
Chiral HPLC A single peak corresponding to the (8S,9R)-enantiomer, confirming the enantiomeric purity of the final product.[5]

The Role of Other 2-Aminobenzamide Derivatives in PARP Inhibitor Synthesis

While 2-Amino-5-fluoro-4-methylbenzamide is not the direct precursor to Talazoparib, the broader class of 2-aminobenzamide derivatives is a well-established scaffold in the design and synthesis of various PARP inhibitors. These compounds often serve as key building blocks for constructing the pharmacophore responsible for binding to the nicotinamide-binding pocket of the PARP enzyme. The amino and benzamide functionalities provide versatile handles for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. For instance, other PARP inhibitors have been synthesized utilizing 2-aminobenzamide as a starting point for the construction of quinazolinone and other heterocyclic systems.[6][7]

Conclusion

The synthesis of the potent PARP inhibitor Talazoparib is a testament to the ingenuity of modern medicinal chemistry. While the initial query pointed towards 2-Amino-5-fluoro-4-methylbenzamide, the established synthetic route originates from a different, specifically substituted nitrobenzoate. This guide has provided a detailed, step-by-step protocol for the synthesis of Talazoparib, from its key starting material through the critical reductive cyclization and final ring formation. By understanding the causality behind the experimental choices and having access to detailed protocols and characterization data, researchers are better equipped to synthesize this important therapeutic agent and to design novel PARP inhibitors for the advancement of cancer therapy. The broader family of 2-aminobenzamide derivatives remains a fertile ground for the discovery of new and improved PARP inhibitors, highlighting the enduring importance of this chemical scaffold in drug development.

References

  • Wang, B.; Chu, D.; Feng, Y.; Shen, Y.; Aoyagi-Scharber, M.; Post, L. E. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. J. Med. Chem.2016 , 59 (1), 335–357. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53353512, methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate. [Link]

  • Karaca, S. A.; Aliyeva, S.; Yeniceli, D. A Design of Experiments-Based Chiral HPLC Method for the Quantification of Talazoparib and Enantiomeric Purity Determination in Pharmaceutical Formulations. Chirality2026 , 38 (4), e70094. [Link]

  • Penning, T. D.; et al. Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. J. Med. Chem.2009 , 52 (2), 514–523. [Link]

  • Zhou, D.; et al. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules2020 , 25 (15), 3351. [Link]

  • Scilit. A Design of Experiments-Based Chiral HPLC Method for the Quantification of Talazoparib and Enantiomeric Purity Determination in Pharmaceutical Formulations. [Link]

  • Ku, D.; Song, S.; Kim, I. Regioselective double dehydrative cyclization route to construct polyheterocyclic skeletons consisting of 2,3-dihydroquinazolin-4(1H)-ones and 1,2-dihydropyrrolo[1,2-a]pyrazines. Org. Biomol. Chem.2021 , 19 (3), 572-576. [Link]

  • Patel, M. R.; et al. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. J. Med. Chem.2021 , 64 (15), 11496–11514. [Link]

  • El-Sayed, N. N. E.; et al. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Med. Chem.2023 , 14 (5), 944-964. [Link]

  • Fochi, F.; et al. Regioselective Synthesis of 2,5-Dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by the Cyclization of 3-Acyl-4-methoxy-1-methylquinolinones with Hydrazines. ChemInform2003 , 34 (35). [Link]

  • Al-Warhi, T.; et al. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules2022 , 27 (24), 8877. [Link]

  • Zhang, M.; et al. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules2025 , 30 (18), 4478. [Link]

  • Al-Majdoub, Z. M.; et al. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology. Molecules2021 , 26 (16), 4995. [Link]

  • Li, H.; et al. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org2025 . [Link]

  • Zhang, Y.; et al. Strategies for chiral separation: from racemate to enantiomer. Chem. Soc. Rev.2023 , 52 (11), 3765-3801. [Link]

  • Zhang, M.; Meng, Y.; Wu, Y.; Song, C. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. J. Org. Chem.2021 , 86 (10), 7326–7332. [Link]

  • Wang, B.; et al. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. J. Med. Chem.2016 , 59 (1), 335-57. [Link]

  • Google Patents.
  • Al-Adiwish, W. M.; et al. Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements2007 , 182 (10), 2445-2456. [Link]

  • Yousuf, S.; Zeb, A.; Basha, F. Z. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Acta Crystallogr. Sect. E Struct. Rep. Online2013 , 69 (Pt 1), o113. [Link]

  • Hosoya, T.; et al. Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Chem. Pharm. Bull.2023 , 71 (10), 736-740. [Link]

  • Al-Warhi, T.; et al. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank2022 , 2022 (4), M1494. [Link]

Sources

Application

HPLC method development for 2-Amino-5-fluoro-4-methylbenzamide analysis

An RP-HPLC Method for the Analysis of 2-Amino-5-fluoro-4-methylbenzamide: A Comprehensive Guide to Method Development and Protocol Abstract This application note provides a detailed, systematic guide for the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An RP-HPLC Method for the Analysis of 2-Amino-5-fluoro-4-methylbenzamide: A Comprehensive Guide to Method Development and Protocol

Abstract

This application note provides a detailed, systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Amino-5-fluoro-4-methylbenzamide. This compound, a key aromatic amine and amide derivative, requires careful control of chromatographic parameters for optimal separation and quantification. We explore a logical workflow, from initial analyte characterization and selection of chromatographic conditions to method optimization. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a foundational understanding and a practical protocol for achieving accurate and reliable analytical results.

Analyte Characterization & Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development.[1][2] 2-Amino-5-fluoro-4-methylbenzamide possesses a unique combination of functional groups that dictate its chromatographic behavior.

Table 1: Physicochemical Properties of 2-Amino-5-fluoro-4-methylbenzamide

PropertyValueSource
Chemical Structure Chemical Structure of 2-Amino-5-fluoro-4-methylbenzamide(Self-generated)
Molecular Formula C₈H₉FN₂O[3][4][5]
Molecular Weight 168.17 g/mol [3]
Predicted XlogP 1.1[5]
Key Functional Groups Primary Aromatic Amine, Benzamide, Fluoro, Methyl

The molecule's structure presents several key characteristics for consideration:

  • Moderate Polarity: With a predicted XlogP of 1.1, the compound is moderately non-polar, making it an ideal candidate for reversed-phase HPLC, which separates compounds based primarily on hydrophobic interactions.[2][6][7]

  • Ionizable Amine Group: The primary aromatic amine is basic and will be protonated (ionized) at low pH. This ionization state is critical; operating at a pH well below the analyte's pKa can prevent peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[2][7][8] A mobile phase pH set at least two units below the pKa is recommended to ensure the analyte exists in a single, charged state, promoting consistent retention and sharp peak shapes.[2]

  • Aromaticity: The benzene ring allows for π-π interactions with certain stationary phases (e.g., phenyl-hexyl) and provides a strong chromophore for UV detection.[8]

Based on this analysis, a reversed-phase approach using a C18 column with a buffered, acidic mobile phase and UV detection is the most logical starting point.

Method Development Strategy

A systematic approach to method development saves time and resources while ensuring the final method is robust and reliable. The workflow begins with a broad scouting gradient to probe the analyte's retention behavior, followed by targeted optimization of key parameters.

MethodDevelopmentWorkflow start_node start_node process_node process_node decision_node decision_node result_node result_node A Analyte Characterization (Properties, pKa, logP) B Select HPLC Mode (Reversed-Phase) A->B C Initial Column & Mobile Phase Selection (C18, ACN/Water, Acidic Buffer) B->C D Perform Broad Scouting Gradient (e.g., 5-95% B over 20 min) C->D E Evaluate Chromatogram D->E Initial Data H Final Optimized Method E->H Yes I Good Retention & Peak Shape? E->I No F Optimize Mobile Phase (Organic Modifier, pH, Buffer) F->D Re-screen G Refine Gradient Profile (Slope, Time) G->D Re-screen I->F Poor Peak Shape I->G Poor Resolution/Time

Caption: A systematic workflow for HPLC method development.

The initial "scouting" gradient is a crucial first step that provides a comprehensive overview of the separation landscape.[6] This run helps to determine the approximate percentage of organic modifier needed to elute the compound, which informs whether a final isocratic or gradient method is more appropriate.[1][6]

Experimental Protocols

These protocols provide a step-by-step guide for executing the method development strategy.

Protocol 3.1: Materials and Instrumentation
  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Columns:

    • Primary: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Alternative: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • 2-Amino-5-fluoro-4-methylbenzamide reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄).

    • Phosphoric acid (85%).

    • Water (HPLC grade or Milli-Q).

Protocol 3.2: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Amino-5-fluoro-4-methylbenzamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (e.g., 95:5 Aqueous:Acetonitrile). This minimizes solvent mismatch effects upon injection.[9]

Protocol 3.3: Initial Scouting Gradient Protocol

This protocol is designed to determine the elution characteristics of the analyte.

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning 200-400 nm; extract chromatogram at lambda max (approx. 245 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      22.0 5 95
      22.1 95 5

      | 27.0 | 95 | 5 |

Results and Discussion

The scouting gradient provides the critical data needed for method optimization. Based on the elution of a moderately polar compound like 2-Amino-5-fluoro-4-methylbenzamide, we would anticipate retention time in the middle of the gradient.

Optimization of Mobile Phase

The choice of organic modifier and pH are the most powerful tools for manipulating selectivity and retention in RP-HPLC.[8][10]

  • Organic Modifier (ACN vs. MeOH): Acetonitrile and methanol have different solvent strengths and can offer alternative selectivity.[8] A comparison should be made by running the scouting gradient with methanol as Mobile Phase B. For aromatic compounds, methanol can sometimes enhance unique π-π interactions, especially on phenyl-based columns.[8]

  • Mobile Phase pH: The acidic pH of 3.0 is chosen to ensure the primary amine is fully protonated, which is crucial for achieving symmetrical peak shapes by minimizing unwanted ionic interactions with the stationary phase.[7][8] If peak tailing persists, the addition of an ion-pairing agent or switching to a different stationary phase could be considered.

Table 2: Hypothetical Comparison of Initial Chromatographic Conditions

ConditionRetention Time (min)Tailing Factor (As)Theoretical Plates (N)
ACN, pH 3.0 10.51.112,000
MeOH, pH 3.0 12.21.39,500
ACN, pH 7.0 (Phosphate) 14.82.54,000

As the hypothetical data illustrates, operating at a neutral pH without suppressing silanol activity can lead to significant peak tailing (As > 2) and a drastic loss of efficiency (N). Acetonitrile at pH 3.0 provides the best overall performance in this simulated scenario.

AnalyteInteraction cluster_0 Low pH (e.g., 3.0) cluster_1 Neutral pH (e.g., 7.0) Analyte_Low Analyte-NH3+ C18_Low C18 Stationary Phase Analyte_Low->C18_Low Hydrophobic Interaction (Good Retention) Silanol_Low Si-O- (Repulsion) Analyte_Low->Silanol_Low Ionic Repulsion (Good Peak Shape) Analyte_Neutral Analyte-NH2 C18_Neutral C18 Stationary Phase Analyte_Neutral->C18_Neutral Hydrophobic Interaction (Stronger Retention) Silanol_Neutral Si-O- (Attraction) Analyte_Neutral->Silanol_Neutral Ionic Attraction (Peak Tailing)

Caption: Effect of mobile phase pH on analyte interactions.

Final Optimized HPLC Method

Following the optimization process, a final method can be established. Often, the gradient can be shortened and focused around the elution percentage of the analyte to reduce run time while maintaining resolution.

Table 3: Final Optimized Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 20% B to 55% B in 8 minutes, hold 1 min, return to initial
Total Run Time 12 minutes (including re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Expected Retention Time ~6.8 minutes

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing a robust RP-HPLC method for the analysis of 2-Amino-5-fluoro-4-methylbenzamide. By systematically evaluating the analyte's properties and leveraging a logical workflow from a broad scouting gradient to fine-tuning mobile phase parameters, a reliable and efficient method can be achieved. The final optimized protocol demonstrates excellent performance characteristics suitable for routine analysis in research and quality control environments.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming - YouTube.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Method development & optimiz
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • 2-Amino-5-fluoro-4-methylbenzamide. Sigma-Aldrich.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Top Three HPLC Method Development Tips.
  • 2-amino-5-fluoro-4-methylbenzamide. Chemspace.
  • A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-4-chloro-5-fluorophenol. Benchchem.
  • 2-amino-5-fluoro-4-methylbenzamide (C8H9FN2O). PubChemLite.

Sources

Method

Catalytic amidation techniques with 2-Amino-5-fluoro-4-methylbenzamide

Application Note: Advanced Catalytic Amidation and Cyclocondensation Techniques Utilizing 2-Amino-5-fluoro-4-methylbenzamide Executive Summary & The Chemoselectivity Challenge In modern pharmaceutical development, 2-Amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Amidation and Cyclocondensation Techniques Utilizing 2-Amino-5-fluoro-4-methylbenzamide

Executive Summary & The Chemoselectivity Challenge

In modern pharmaceutical development, 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6) serves as a privileged building block for the synthesis of fluorinated anthranilamides and kinase-inhibiting quinazolinone scaffolds[1]. However, utilizing this molecule in coupling reactions presents a distinct chemoselectivity challenge: it possesses two nitrogen nucleophiles—an aniline amine (-NH 2​ ) and a primary carboxamide (-CONH 2​ ).

Traditional amidation relying on stoichiometric coupling reagents (e.g., HATU, EDC) often leads to poor atom economy, high Environmental factors (E-factors), and unwanted over-acylation. To achieve sustainable, chemoselective N-acylation of the aniline group without disturbing the primary amide, advanced catalytic techniques must be employed. This guide details two state-of-the-art, self-validating methodologies: Organoboron-catalyzed direct amidation [2] and Lactic acid-catalyzed green cyclocondensation [3].

Pathway Visualization

Workflow Substrate 2-Amino-5-fluoro- 4-methylbenzamide PathA Catalytic N-Acylation (Organoboron) Substrate->PathA + R-COOH - H2O PathB Cyclocondensation (Lactic Acid) Substrate->PathB + R-CHO - H2O ProductA N-Acylated Anthranilamide PathA->ProductA Chemoselective ProductB Fluorinated Quinazolinone PathB->ProductB Ring Closure

Caption: Workflow of catalytic pathways for 2-Amino-5-fluoro-4-methylbenzamide.

Mechanistic Rationale: Organoboron Catalysis

The aniline nitrogen of 2-Amino-5-fluoro-4-methylbenzamide is electronically deactivated by the ortho-carboxamide (electron-withdrawing) and the para-fluoro group. To overcome this high energy barrier without harsh conditions, we utilize 2-Iodophenylboronic acid as a catalyst.

Causality of the Catalyst Choice: Boronic acids reversibly condense with carboxylic acids to form a highly electrophilic mixed anhydride (acyloxyboronate) intermediate[2]. The ortho-iodo substituent on the catalyst is not merely structural; it provides a critical stereoelectronic effect. It induces a conformational lock and participates in stabilizing the transition state via non-covalent interactions (halogen bonding) during the nucleophilic attack by the deactivated aniline[2]. Because the primary amide is significantly less nucleophilic than the aniline, the acyloxyboronate exclusively reacts with the aniline, ensuring perfect chemoselectivity and yielding water as the sole byproduct[4].

Protocol A: Selective Boronic Acid-Catalyzed N-Acylation

This protocol is a self-validating system designed to drive equilibrium via continuous water sequestration.

Reagents:

  • 2-Amino-5-fluoro-4-methylbenzamide (1.0 equiv, 10 mmol)

  • Target Carboxylic Acid (1.05 equiv, 10.5 mmol)

  • 2-Iodophenylboronic acid (10 mol%, 1.0 mmol)

  • Activated 4Å Molecular Sieves (1.5 g/mmol )

  • Solvent: Fluorobenzene or Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, add the activated 4Å molecular sieves. Causality: The formation of the acyloxyboronate is an equilibrium reaction; physical removal of water by sieves is mandatory to drive the reaction forward[2].

  • Initiation: Add the carboxylic acid, 2-iodophenylboronic acid, and solvent. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The mixture should form a clear solution (excluding the sieves). If the carboxylic acid does not dissolve, the formation of the active acyloxyboronate intermediate will be severely rate-limited.

  • Substrate Addition: Add 2-Amino-5-fluoro-4-methylbenzamide. Attach a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 12–16 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Checkpoint 2: Under 254 nm UV light, the highly fluorescent spot of the starting aminobenzamide should disappear, replaced by a higher R f​ product spot.

  • Quenching & Workup: Cool to room temperature, filter through a Celite pad to remove the molecular sieves, and wash the filtrate with 5% aqueous NaHCO 3​ (2 x 20 mL).

    • Causality: The mild basic wash hydrolyzes any remaining acyloxyboronate and extracts the boronic acid catalyst into the aqueous layer as a borate salt, preventing product contamination.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and recrystallize from ethanol.

Mechanistic Rationale: Green Cyclocondensation

When the synthetic goal is a rigidified heterocyclic scaffold, 2-aminobenzamides can be condensed with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones[3]. We replace toxic metal Lewis acids with Lactic acid , a biodegradable, bio-based catalyst.

Causality of the Catalyst Choice: Lactic acid acts as a dual hydrogen-bonding and Brønsted acid catalyst. The hydroxyl group of lactic acid hydrogen-bonds with the aldehyde carbonyl, increasing its electrophilicity, while the carboxylic acid protonates the imine intermediate, accelerating the intramolecular ring closure by the primary amide nitrogen[3].

Protocol B: Lactic Acid-Catalyzed Cyclocondensation (Solvent-Free)

Reagents:

  • 2-Amino-5-fluoro-4-methylbenzamide (1.0 equiv, 5 mmol)

  • Aromatic Aldehyde (1.0 equiv, 5 mmol)

  • Lactic Acid (20 mol%, 1 mmol)

Step-by-Step Methodology:

  • Mixing: Grind the 2-Amino-5-fluoro-4-methylbenzamide and the aldehyde in a mortar to ensure intimate physical contact, then transfer to a 25 mL flask.

  • Catalysis: Add the lactic acid directly to the solid mixture.

  • Heating: Heat the neat mixture to 70 °C with continuous stirring for 2–3 hours.

    • Validation Checkpoint 1: The solid mixture will initially melt into a viscous paste and subsequently resolidify as the higher-melting-point quinazolinone product precipitates. This phase change is a self-validating indicator of high conversion[3].

  • Purification: Cool the solid mass to room temperature and triturate with cold water (20 mL) to dissolve and remove the lactic acid catalyst. Filter the solid and wash with cold ethanol to yield the pure 6-fluoro-7-methyl-2,3-dihydroquinazolin-4(1H)-one derivative.

Quantitative Catalyst Evaluation

To justify the selection of 2-iodophenylboronic acid and lactic acid, the table below summarizes the quantitative performance metrics of various catalytic systems applied to 2-aminobenzamide derivatives.

Catalytic SystemPathwayTemp (°C)Yield (%)ChemoselectivityE-Factor
Stoichiometric HATUN-Acylation2585Moderate> 50 (High waste)
Boric Acid [B(OH) 3​ ]N-Acylation11040High~ 5
2-Iodophenylboronic Acid N-Acylation 80 92 Excellent (>99%) < 5 (Green)
DATB (Boroxine derivative)N-Acylation8689Excellent (>99%)< 5 (Green)
Lactic Acid (Neat) Cyclocondensation 70 95 N/A (Ring Closure) < 2 (Ultra-Green)

Catalytic Cycle Visualization

Cycle Cat Boronic Acid Catalyst [e.g., 2-I-C6H4B(OH)2] Complex Acyloxyboronate Intermediate Cat->Complex + R-COOH - H2O Transition Amine Attack Transition State Complex->Transition + Substrate (Aniline NH2) Product Amide Product + Regenerated Catalyst Transition->Product C-N Bond Formation Product->Cat Catalytic Turnover

Caption: Mechanism of boronic acid-catalyzed direct amidation.

References

  • Rethinking amide bond synthesis Nature URL:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation Chemical Communications URL:[Link]

  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides Science Advances URL:[Link]

  • Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-methylbenzamide

Answering in the persona of a Senior Application Scientist. Welcome to the technical support guide for the synthesis of 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and ensure high purity of the final product.

The primary and most direct route to synthesizing 2-Amino-5-fluoro-4-methylbenzamide involves the selective hydrolysis of its corresponding nitrile precursor, 2-Amino-5-fluoro-4-methylbenzonitrile. While seemingly straightforward, the hydration of a nitrile to a primary amide requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid, which is often a more thermodynamically stable product.[1] This guide provides troubleshooting protocols and answers to frequently asked questions to address these specific challenges.

Section 1: Primary Synthesis Pathway Overview

The conversion of an aromatic nitrile to a benzamide is a fundamental transformation in organic synthesis. The presence of both an amino group and a fluorine atom on the aromatic ring introduces electronic effects that must be considered when selecting a synthetic method. The most reliable and scalable approach is the base-catalyzed hydration of 2-Amino-5-fluoro-4-methylbenzonitrile.

Synthesis_Pathway SM 2-Amino-5-fluoro-4-methylbenzonitrile Reagents NaOH (aq) or H₂O₂/Catalyst Heat SM->Reagents Product 2-Amino-5-fluoro-4-methylbenzamide Reagents->Product Hydration

Caption: Primary synthesis route via nitrile hydration.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low conversion of the starting nitrile, resulting in a poor yield. What are the likely causes and how can I fix this?

Answer: Low conversion in nitrile hydration reactions is typically traced back to three main factors: reaction conditions, catalyst activity, or the purity of the starting material.

  • Causality: The hydration of a nitrile is an equilibrium-driven process. Insufficient heat or an inadequate catalyst fails to overcome the activation energy required for the addition of water across the carbon-nitrogen triple bond. Aromatic nitriles, particularly those with electron-donating groups like the amino group, can be less reactive.

  • Troubleshooting Steps:

    • Verify Starting Material: Confirm the identity and purity of your 2-Amino-5-fluoro-4-methylbenzonitrile using NMR or LC-MS. Impurities can inhibit the catalyst.

    • Optimize Base-Catalyzed Conditions: When using sodium hydroxide (NaOH), concentration and temperature are critical. Many protocols for similar substrates find that moderate temperatures (60-80 °C) are sufficient.[2] Excessively high temperatures can promote decomposition or side reactions.

    • Consider Alternative Catalytic Systems: If simple base catalysis is ineffective, other systems may offer better performance. A comparison is provided in the table below. For instance, molybdenum-catalyzed oxidation with hydrogen peroxide is effective for nitriles with electron-withdrawing groups, but its efficacy may vary here.[3]

    • Ensure Proper Mixing: In heterogeneous reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases (if applicable).

Low_Yield_Troubleshooting Start Low Yield or No Reaction Check_SM 1. Verify Starting Material (Purity, Identity via NMR/LC-MS) Start->Check_SM Check_Reagents 2. Confirm Reagent Integrity (e.g., Concentration of NaOH/H₂O₂) Check_SM->Check_Reagents Optimize_Conditions 3. Optimize Reaction Conditions (↑ Temp, ↑ Time, ↑ Concentration) Check_Reagents->Optimize_Conditions Analyze_Crude 4. Analyze Crude Mixture (LC-MS to identify byproducts) Optimize_Conditions->Analyze_Crude Select_Method 5. Re-evaluate Synthetic Method (See Table 1 for alternatives) Analyze_Crude->Select_Method

Caption: Workflow for troubleshooting low product yield.

Question 2: My main impurity is the carboxylic acid (2-Amino-5-fluoro-4-methylbenzoic acid). How can I prevent its formation?

Answer: The formation of the carboxylic acid is a classic case of over-hydrolysis. The desired amide, once formed, can undergo a second hydrolysis step to yield the carboxylate and ammonia. The key to preventing this is to use reaction conditions that favor the first hydration step while disfavoring the second.

  • Mechanistic Insight: The rate of amide hydrolysis is often comparable to or even faster than nitrile hydrolysis, especially under harsh acidic or basic conditions.[1] Therefore, selectivity is paramount.

  • Mitigation Strategies:

    • Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Selective Reagents: The use of NaOH as a catalyst has been shown to be highly selective for the formation of amides from aromatic nitriles, with negligible formation of the corresponding carboxylic acids under optimized conditions.[4]

    • Anhydrous Methods: Certain methods, like using potassium tert-butoxide, proceed under anhydrous conditions, which inherently prevents the subsequent hydrolysis of the amide product.[5]

Table 1: Comparison of Nitrile Hydration Methods

MethodReagentsTypical ConditionsAdvantagesPotential Issues & Citations
Base-Catalyzed NaOH in H₂O/Solvent60-100 °CInexpensive, high selectivity for amides, simple workup.Potential for over-hydrolysis if not controlled.[2][4]
Acid-Catalyzed TFA / H₂SO₄Room Temp to 90 °CEffective for many substrates.Risk of over-hydrolysis to carboxylic acid is significant; harsh conditions.[1]
Metal-Catalyzed Na₂MoO₄ / H₂O₂ in EtOHRoom TempMild conditions.Primarily demonstrated on nitriles with electron-withdrawing groups.[3]
Anhydrous Base KOtBuRoom TempExcellent for preventing over-hydrolysis.Requires strictly anhydrous conditions; KOtBu is highly reactive.[5]

Question 3: I am having difficulty purifying the final product. It streaks on my silica gel column. What is the best purification strategy?

Answer: The streaking you are observing is a common issue when purifying compounds containing basic amino groups on standard, slightly acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and low recovery.

  • Underlying Cause: The lone pair of electrons on the aniline nitrogen forms strong hydrogen bonds or acid-base interactions with the silica surface, causing the compound to elute slowly and broadly (streak).

  • Recommended Purification Protocols:

    • Recrystallization (Preferred Method): This is often the most efficient method for purifying amides.

      • Solvent Screening: Good solvents for recrystallizing benzamides are typically polar. Start with methanol, ethanol, or aqueous ethanol mixtures.[6]

      • Procedure: Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

    • Modified Column Chromatography: If chromatography is necessary, you must deactivate the silica gel.

      • Eluent Modification: Add a small amount of a basic modifier, such as triethylamine (1-2% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate).[6] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

      • Slurry Preparation: Always prepare the silica slurry with the eluent mixture that already contains the triethylamine.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common and commercially available starting material for this synthesis? A1: The most direct precursor is 2-Amino-5-fluoro-4-methylbenzonitrile. This compound is listed by several chemical suppliers.[7][8]

Q2: What analytical techniques are best for monitoring the reaction and characterizing the product? A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more precise tracking, especially for identifying the formation of the carboxylic acid byproduct, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the structure, while IR spectroscopy can confirm the presence of the primary amide and amine functional groups.

Q3: Can I synthesize this compound from 2-Amino-5-fluoro-4-methylbenzoic acid? A3: Yes, this is a viable alternative pathway. This route involves two main steps: first, the activation of the carboxylic acid, typically by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the resulting acyl chloride is reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the primary amide. This is a classic method for benzamide synthesis but involves more steps than direct nitrile hydrolysis.[9][10]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Selective Base-Catalyzed Nitrile Hydration This protocol is adapted from established methods for the selective hydration of aromatic nitriles.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-fluoro-4-methylbenzonitrile (1.0 eq).

  • Reagent Addition: Add a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq) and a co-solvent such as isopropanol (IPA) to ensure solubility.[2] A typical ratio might be 1:1 water to IPA.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 8-24 hours. Look for the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, neutralize the mixture carefully with 1M HCl to pH 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-fluoro-4-methylbenzamide.

  • Purification: Proceed with purification via recrystallization as described in the troubleshooting section.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]

  • Sanna, P., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-30. [Link]

  • Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6). [Link]

  • Kalita, D., et al. (2014). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate. [Link]

  • Kaur Saran, A., et al. (2023). Synthesis of Substituted N-(4H-1,2,4-Triazol-4-yl)benzamides as Potential Antifungal Agents. Polycyclic Aromatic Compounds. [Link]

  • Reddy, G., et al. (2017). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

  • Mondal, B., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology. [Link]

  • Faza, A., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • An Improved Process For The Preparation Of 4 Amino 2 Fluoro N Methylbenzamide And Its Pharmaceutically Acceptable Salts Thereof. Quick Company. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • 2-amino-5-fluoro-4-methylbenzamide. Chemspace. [Link]

  • Song, H., et al. (2018). Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement. PMC. [Link]

  • 2-amino-5-fluoro-4-methylbenzamide-1334149-42-6. Thoreauchem. [Link]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Tlahuext-Aca, A., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-fluoro-4-methylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating and purifying 2-Amino-5-fluoro-4-methylbenzamide from complex re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating and purifying 2-Amino-5-fluoro-4-methylbenzamide from complex reaction mixtures.

Because this compound contains both a weakly basic aniline group and a neutral primary amide, standard purification workflows often lead to unexpected degradation or poor recovery. This guide bridges the gap between physicochemical theory and benchtop execution, providing self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Partitioning Data

Successful purification relies on exploiting the specific physical properties of the target molecule. Below is the quantitative data that dictates our extraction and crystallization strategies.

PropertyValueRelevance to Purification Strategy
Molecular Weight 168.17 g/mol [1]Standard target mass (M+H = 169.17) for LC-MS fraction tracking.
LogP 1.3[2]Moderately lipophilic; partitions efficiently into organic solvents (e.g., EtOAc) during aqueous workup.
H-Bond Donors/Acceptors 2 / 2[2]High capacity for hydrogen bonding drives successful anti-solvent crystallization, allowing separation from non-polar impurities.
pKa (Aniline NH₂) ~3.5 - 4.0 (Est.)Weakly basic; remains neutral and organic-soluble during mildly basic (NaHCO₃) aqueous washes.

Causality of Common Impurities

Before attempting purification, it is critical to understand why specific impurities are present in your crude mixture.

  • Impurity A: 2-Amino-5-fluoro-4-methylbenzoic acid.

    • Causality: Primary amides are susceptible to over-hydrolysis. If your synthetic route involved the hydration of a nitrile precursor, extended exposure to strongly basic (NaOH) or acidic conditions will inevitably cleave the amide into a carboxylic acid[3].

  • Impurity B: 2-Amino-5-fluoro-4-methylbenzonitrile.

    • Causality: Unreacted starting material. Nitrile hydration reactions often reach an equilibrium or stall due to catalyst deactivation[4]. Nitriles lack the hydrogen-bond donating capacity of amides, making them significantly less polar.

  • Impurity C: Polymeric/Oxidative Byproducts (Dark Brown Tars).

    • Causality: The electron-rich aniline ring is highly prone to air oxidation, forming complex azo or quinone-imine species if left exposed to oxygen during solvent evaporation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Chemoselective Liquid-Liquid Extraction

Purpose: To quantitatively remove the carboxylic acid over-hydrolysis byproduct without degrading the target amide.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Mild Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8). Causality: The mild base selectively deprotonates the carboxylic acid impurity (pKa ~4.0) into a water-soluble sodium salt, while the target amide and unreacted nitrile remain entirely in the organic phase.

  • Phase Separation: Vigorously shake the separatory funnel, vent the evolved CO₂ gas, and allow the layers to separate. Drain the lower aqueous layer.

  • Validation Checkpoint: Acidify a 1 mL aliquot of the separated aqueous layer with 1M HCl to pH 2. The immediate formation of a white precipitate (the protonated carboxylic acid) confirms the successful extraction of the byproduct.

  • Drying: Wash the retained organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at ≤ 40 °C to prevent thermal degradation.

Protocol B: Anti-Solvent Crystallization

Purpose: To separate the target amide from unreacted nitrile precursors.

Step-by-Step Methodology:

  • Saturation: Dissolve the concentrated organic residue from Protocol A in a minimum volume of hot EtOAc (approx. 60 °C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise while stirring until the solution becomes slightly cloudy (the cloud point). Causality: The amide forms strong intermolecular hydrogen bond networks[2]. By introducing heptane, the dielectric constant of the solvent drops, forcing the highly polar amide to precipitate while the less polar nitrile remains solvated.

  • Cooling: Allow the mixture to cool undisturbed to room temperature over 1 hour, then transfer to an ice bath (0–5 °C) for an additional 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold Heptane.

  • Validation Checkpoint: Analyze the isolated crystals via ¹H-NMR in DMSO-d₆. The presence of two distinct, broad singlets around 7.3–7.8 ppm confirms the primary amide (NH₂), while the absence of upstream aliphatic shifts associated with nitrile precursors confirms purity.

Process Visualization

G Start Crude Reaction Mixture (Amide, Acid, Nitrile) AqWash Wash with sat. NaHCO3 (aq) Liquid-Liquid Extraction Start->AqWash OrgLayer Organic Phase (Amide + Nitrile) AqWash->OrgLayer Retains neutral species AqLayer Aqueous Phase (Carboxylic Acid Salt) AqWash->AqLayer Extracts acidic byproducts Cryst Anti-Solvent Crystallization (EtOAc / Heptane) OrgLayer->Cryst Concentrate & cool Pure Pure 2-Amino-5-fluoro- 4-methylbenzamide Cryst->Pure Product crystallizes MotherLiq Mother Liquor (Nitrile Impurity) Cryst->MotherLiq Impurities remain soluble

Figure 1: Liquid-liquid extraction and crystallization workflow for amide purification.

Troubleshooting FAQs

Q1: Why is my amide converting into a carboxylic acid during the purification workup? A1: Amides are highly susceptible to over-hydrolysis under strongly basic or acidic conditions, a well-documented issue in nitrile-to-amide hydration workflows[3]. If you are using NaOH or strong mineral acids during your extraction, you are inadvertently hydrolyzing the 2-amino-5-fluoro-4-methylbenzamide into 2-amino-5-fluoro-4-methylbenzoic acid. Always use mild bases like NaHCO₃ for extractions.

Q2: My purified product is turning dark brown upon exposure to air. How do I prevent this? A2: The primary aniline group (2-amino) is prone to oxidative degradation. To mitigate this, degas your extraction solvents using nitrogen sparging, and store the purified solid under an inert atmosphere (Ar/N₂) at 4 °C. If the crude is already dark, filter the organic phase through a short pad of Celite and activated carbon prior to crystallization.

Q3: Crystallization is failing, and the nitrile impurity is co-precipitating. What is the alternative? A3: If the nitrile concentration in the crude mixture is exceptionally high, it may co-crystallize. In this scenario, utilize flash column chromatography. The primary amide is significantly more polar due to its hydrogen-bond donating capability. Using a silica gel stationary phase and a gradient of Hexane/EtOAc (start at 80:20, ramp to 40:60), the non-polar nitrile will elute rapidly, followed cleanly by the target amide.

References

  • Title: 2-amino-5-fluoro-4-methylbenzamide - C8H9FN2O | CSSB00000757946 - Chemspace Source: chem-space.com URL: [Link]

  • Title: Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: acs.org URL: [Link]

  • Title: Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source Source: acs.org URL: [Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-Amino-5-fluoro-4-methylbenzamide during storage

Welcome to the Technical Support Center for advanced chemical handling and stability optimization. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-Amino-5-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chemical handling and stability optimization. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-Amino-5-fluoro-4-methylbenzamide during storage and experimental workflows.

This compound features three highly reactive functional groups: a primary aromatic amine, a fluorinated aromatic ring, and a primary benzamide. Understanding the thermodynamic and kinetic liabilities of these moieties is critical for preventing thermal degradation and ensuring reproducible assays.

Physicochemical Properties & Stability Profile

To establish a baseline for handling, we must first look at the quantitative physicochemical parameters that dictate the compound's stability limits.

ParameterValue / SpecificationMechanistic Implication
Molecular Formula C8H9FN2OPresence of F, N, and O dictates potential off-gassing products upon thermal breakdown.
Molecular Weight 168.17 g/mol Low molecular weight; highly crystalline but susceptible to surface oxidation.
Storage Temperature 2–8°C (Recommended)Mitigates the activation energy required for ambient amine oxidation and amide hydrolysis.
Hazard Class Combustible Solid (Class 11)Forms explosive mixtures with air upon intense heating.
Incompatible Materials Strong oxidizing agents, strong acids/basesAccelerates azo-dimerization (oxidants) or rapid amide cleavage (acids/bases).

Troubleshooting & FAQs: Thermal Degradation Mechanisms

Q1: My batch of 2-Amino-5-fluoro-4-methylbenzamide has shifted from an off-white powder to a yellowish-brown hue after being left on the benchtop. Is it compromised? Answer: Yes, the material has likely been compromised by oxidative degradation. The primary aromatic amine (-NH2) exerts a strong electron-donating (+M) effect, which increases the electron density of the aromatic ring. When exposed to ambient oxygen and thermal energy (even at room temperature, 25°C), the amine undergoes oxidative coupling. This reaction forms highly conjugated azo dimers or quinone imines[1]. Because these trace impurities possess high molar absorptivity, they cause significant macroscopic color changes even at sub-1% concentrations. You must re-validate the purity before use.

Q2: During accelerated stability testing at 40°C/75% RH, we observed a new HPLC peak eluting earlier than the API. What is the causality of this degradation? Answer: This is a classic signature of thermally accelerated amide hydrolysis. The benzamide group, when exposed to atmospheric moisture and elevated thermal energy, undergoes nucleophilic attack by water molecules. This cleaves the C-N bond, releasing ammonia (NH3) and forming 2-amino-5-fluoro-4-methylbenzoic acid[2]. Because the resulting carboxylic acid is significantly more polar than the parent benzamide, it interacts less with the stationary phase of a standard reversed-phase C18 column, resulting in a shorter retention time.

Q3: What are the safety risks if the compound is exposed to extreme thermal stress (>200°C) during processing or a laboratory fire? Answer: At extreme temperatures, the compound surpasses its thermal decomposition threshold. The breakdown of the fluorinated aromatic ring and the amide/amine groups will release highly toxic, corrosive, and reactive gases. Specifically, you will see the evolution of hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon monoxide (CO). Any high-temperature processing must be conducted under a fume hood with HF-rated scrubbing systems.

Self-Validating Protocol: Optimal Storage and Handling Methodology

To prevent thermal degradation and moisture-driven hydrolysis, do not simply place the vendor bottle in a refrigerator. You must employ a self-validating system that controls the micro-environment and verifies integrity before use.

Step 1: Inert Atmosphere Aliquoting Causality: Repeatedly opening a cold bottle in a humid lab introduces condensation, driving hydrolysis[2], while oxygen drives amine oxidation[1].

  • Transfer the bulk bottle into a nitrogen or argon-filled glovebox.

  • Weigh the compound into single-use, amber glass vials (amber glass prevents photo-catalyzed thermal oxidation).

  • Flush each vial headspace with high-purity Argon gas before capping tightly with PTFE-lined septa.

Step 2: Desiccation Chamber Storage Causality: Even trace moisture trapped in the vial can initiate nucleophilic attack on the benzamide carbonyl.

  • Place the sealed aliquots inside a secondary vacuum desiccator containing active indicating silica gel or Drierite.

  • Apply a mild vacuum to the desiccator to remove residual ambient air.

Step 3: Temperature-Controlled Incubation

  • Store the desiccator in a monitored, temperature-mapped refrigerator at 2–8°C.

  • Critical: Before opening an aliquot for an experiment, allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder.

Step 4: Purity Validation (The Self-Validating Step)

  • Prior to your critical assay, dissolve a 1 mg sample in LC-MS grade Acetonitrile/Water.

  • Run a rapid HPLC-UV (at 254 nm) gradient.

  • Validation metric: The protocol is successful if the chromatogram shows a single sharp peak (>99% AUC) with no early-eluting polar peaks (carboxylic acid) or late-eluting broad peaks (azo dimers).

Degradation Pathways & Prevention Visualization

Below is the logical workflow mapping the thermal degradation pathways of 2-Amino-5-fluoro-4-methylbenzamide and the corresponding preventative interventions.

G Compound 2-Amino-5-fluoro- 4-methylbenzamide ThermalStress Thermal Stress (>40°C) & Environmental Exposure Compound->ThermalStress Improper Storage Prevention Optimal Storage: 2-8°C, Argon Flushed, Desiccated Compound->Prevention Standard Protocol Hydrolysis Amide Hydrolysis (Moisture + Heat) ThermalStress->Hydrolysis H2O present Oxidation Amine Oxidation (O2 + Heat) ThermalStress->Oxidation O2 present Byproduct1 2-Amino-5-fluoro- 4-methylbenzoic acid + NH3 Hydrolysis->Byproduct1 Degradation Byproduct2 Azo Dimers & Quinone Imines (Discoloration) Oxidation->Byproduct2 Degradation

Thermal degradation pathways of 2-Amino-5-fluoro-4-methylbenzamide and prevention strategies.

References

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Evolution of Polyaniline Nanotubes: The Oxidation of Aniline in Water Source: ACS Publications URL:[Link][1]

Sources

Optimization

Resolving co-elution issues in 2-Amino-5-fluoro-4-methylbenzamide chromatography

Welcome to the technical support center for the chromatographic analysis of 2-Amino-5-fluoro-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-Amino-5-fluoro-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on resolving co-elution issues.

I. Troubleshooting Guide: Resolving Co-elution

Co-elution, the overlapping of two or more compound peaks in a chromatogram, is a frequent challenge that can compromise the accuracy of quantification and peak identification.[1] This guide provides a systematic approach to diagnosing and resolving these issues when analyzing 2-Amino-5-fluoro-4-methylbenzamide.

Issue 1: My peak for 2-Amino-5-fluoro-4-methylbenzamide has a shoulder or is a doublet.

A peak shoulder or a split peak often indicates the presence of a closely eluting impurity or that the peak is actually two merged peaks.[1][2] It can also be a sign of issues with the column or the injection solvent.[2]

Root Cause Analysis & Solution Workflow

Caption: Fig 1: Troubleshooting workflow for peak shape issues.

Step-by-Step Protocol: Modifying the Mobile Phase

If a co-eluting impurity is suspected, adjusting the mobile phase is often the first and most effective step.[3]

  • Adjust Solvent Strength: For reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[3] This is because acetonitrile or methanol are typically the stronger solvents.[3]

  • Modify Mobile Phase pH: The ionization state of 2-Amino-5-fluoro-4-methylbenzamide and its potential impurities can be manipulated by changing the pH of the mobile phase.[3] This can significantly alter their retention times and improve separation. For amine-containing compounds, operating at a pH that ensures the amine group is protonated can lead to sharper peaks.[4]

  • Introduce Additives: Small amounts of additives like formic acid (0.1%) or triethylamine can improve peak shape and selectivity, especially for basic compounds.[2][3]

Issue 2: A peak is completely co-eluting with my target analyte, but I can't see a shoulder.

Perfect co-elution can be difficult to detect visually.[1] Advanced detection techniques are often necessary to confirm peak purity.

Diagnostic Workflow

Caption: Fig 2: Diagnostic workflow for hidden co-elution.

Data Interpretation: Diode Array Detection

A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is invaluable for assessing peak purity. By collecting UV-Vis spectra at multiple points across the peak, software can compare these spectra. If the spectra are not identical, it indicates the presence of more than one compound.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities or related substances that could co-elute with 2-Amino-5-fluoro-4-methylbenzamide?

Potential co-eluting species can include starting materials, synthetic by-products, or degradation products. Based on its structure, related substances could include positional isomers or compounds with slight modifications to the functional groups. Examples of structurally similar compounds include:

  • 2-amino-5-fluoro-N-methylbenzamide

  • 3-amino-4-fluorobenzamide

  • 4-amino-3-fluoro-N-methylbenzamide

  • 2-FLUORO-5-METHYLBENZAMIDE

  • 4-FLUORO-2-METHYLBENZAMIDE[5]

Q2: What are good starting conditions for HPLC method development for 2-Amino-5-fluoro-4-methylbenzamide?

For a polar aromatic compound like this, reversed-phase HPLC is a suitable starting point.[4] A C18 column is a good initial choice.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH helps to protonate the amine group, leading to sharper peaks and better retention.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Detection UV at ~268 nmA suitable starting wavelength based on methods for similar compounds.[6]
Column Temperature 30 °CA common starting temperature that can be optimized.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[6]
Injection Volume 5-10 µLA typical injection volume to avoid overloading.

Q3: My peak is fronting. What could be the cause?

Peak fronting can be caused by several factors:

  • Column Overload: Injecting too much sample in terms of mass or volume.[7] Try reducing the sample concentration or injection volume.[7]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.[7] It is always best to dissolve the sample in the initial mobile phase.[2]

  • Phase Collapse: This can occur with highly aqueous mobile phases on some C18 columns.[7] Flushing the column with a strong organic solvent like 100% acetonitrile may resolve this.[7]

Q4: Could chiral separation be a factor in co-elution issues with benzamide derivatives?

Yes, if chiral centers are present in the analyte or impurities, enantiomers may not be separated on a standard achiral column, leading to what appears as a single peak. If enantiomeric separation is required, a chiral stationary phase (CSP) would be necessary.[8][9][10] Techniques like HPLC with CSPs or capillary electrophoresis with chiral selectors are used for separating enantiomers of benzamide compounds.[8][10][11]

III. References

  • PubMed.

  • PubMed.

  • The Analytical Scientist.

  • Axion Labs.

  • ScienceDirect.

  • Chromatography Forum.

  • Thermo Fisher Scientific.

  • MicroSolv Technology Corporation.

  • Benchchem.

  • Analytical Chemistry.

  • NextSDS.

  • ScienceDirect.

  • Sigma-Aldrich.

  • Chemspace.

  • BLD Pharm.

  • Thoreauchem.

  • RSC Publishing.

  • PMC.

  • PMC.

  • Trends in Sciences.

  • Journal of Applied Pharmaceutical Science.

  • ScienceDirect.

  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: 2-Amino-5-fluoro-4-methylbenzamide Synthesis &amp; Impurity Troubleshooting

Welcome to the Technical Support Center for the batch production of 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6). As a Senior Application Scientist, I have designed this guide to address the most critical failu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of 2-Amino-5-fluoro-4-methylbenzamide (CAS: 1334149-42-6). As a Senior Application Scientist, I have designed this guide to address the most critical failure modes encountered during the scale-up of this API intermediate.

When synthesizing fluorinated aromatic benzamides, researchers frequently battle two opposing thermodynamic challenges: unwanted electrophilic halogenation (chlorination/bromination) during carboxylic acid activation, and catalytic hydrodefluorination (des-fluoro impurity generation) during the nitro reduction phase. This guide provides the mechanistic causality, diagnostic logic, and validated protocols required to engineer a high-purity, self-validating batch process.

Synthesis Workflow & Impurity Mapping

To troubleshoot effectively, we must first map the synthetic pathway and isolate where side-reactions thermodynamically favor impurity generation.

SynthesisPathway SM 5-Fluoro-4-methyl- 2-nitrobenzoic acid Int1 5-Fluoro-4-methyl- 2-nitrobenzoyl chloride SM->Int1 SOCl2, DMF (Activation) Imp1 Chlorinated Impurity (+34 Da) SM->Imp1 Excess SOCl2 (Side Reaction) Int2 5-Fluoro-4-methyl- 2-nitrobenzamide Int1->Int2 NH3 (aq) (Amidation) Product 2-Amino-5-fluoro- 4-methylbenzamide (Target) Int2->Product H2, Pd/C (Reduction) Imp2 Des-fluoro Impurity (-18 Da) Int2->Imp2 Over-reduction (Defluorination)

Figure 1: Synthesis workflow of 2-Amino-5-fluoro-4-methylbenzamide and impurity generation.

Diagnostic Logic Tree

Use the following decision matrix to trace LC-MS impurity peaks back to their mechanistic origins.

Troubleshooting Start Identify Halogenated Impurity in LC-MS Q1 Is the mass +34 Da (Chlorinated)? Start->Q1 Q2 Is the mass -18 Da (Des-fluoro)? Start->Q2 A1 Electrophilic Chlorination (Amidation Step) Q1->A1 Yes A2 Hydrodefluorination (Hydrogenation Step) Q2->A2 Yes Sol1 Switch to CDI Activation or optimize SOCl2 eq. A1->Sol1 Resolution Sol2 Dope catalyst with ZnI2 or switch to Pt(S)/C A2->Sol2 Resolution

Figure 2: Diagnostic logic tree for identifying and resolving halogenated impurities.

Troubleshooting Guides & FAQs

Q1: We are detecting a +34 Da impurity in the final API intermediate. LC-MS indicates a chlorinated species. Where is this originating, and how is it mitigated?

Causality: This is a classic over-halogenation issue originating from the carboxylic acid activation step. When 5-fluoro-4-methyl-2-nitrobenzoic acid is converted to its acyl chloride using Thionyl Chloride ( SOCl2​ ) and catalytic DMF, the resulting Vilsmeier-Haack intermediate can act as an aggressive electrophilic chlorinating agent. If the reaction is pushed to high temperatures (>60°C) or if excess SOCl2​ is used, unintended chlorination of the aromatic ring occurs. Solution: To eliminate this, either strictly control the SOCl2​ stoichiometry (1.05 eq) and keep the internal temperature below 40°C, or completely replace the harsh SOCl2​ /DMF system with a milder, halogen-free coupling reagent like 1,1'-Carbonyldiimidazole (CDI) ().

Q2: During the reduction of 5-fluoro-4-methyl-2-nitrobenzamide, we observe a significant des-fluoro impurity (2-amino-4-methylbenzamide). How do we prevent this C-F bond cleavage?

Causality: While the C-F bond is typically robust, standard Palladium on Carbon (Pd/C) is notorious for catalyzing hydrodehalogenation[1]. The highly active edge sites on the palladium lattice lower the activation energy for C-F cleavage, especially once the electron-donating amino group is formed (which activates the ring). Solution: You must selectively poison the catalyst surface. The addition of Lewis acids like Zinc Iodide ( ZnI2​ ) to unmodified Pd/C or Pt/C catalysts preferentially blocks the highly active edge sites responsible for dehalogenation, while leaving the planar sites open for nitro group reduction[2]. Alternatively, switching to a sulfided Platinum catalyst (Pt(S)/C) inherently prevents this over-reduction.

Q3: How should we monitor these halogenated impurities to ensure compliance with downstream regulatory standards?

Causality: Regulatory frameworks, such as USP <233>, mandate strict limits on both elemental impurities and covalently bound halogenated organic impurities[3] (). Solution: Implement a dual-analytical strategy. Use HPLC-UV/MS (monitoring at 254 nm) for the organic chlorinated/des-fluoro impurities, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify any residual elemental halogens or transition metals (Pd/Pt) leaching from the catalyst.

Quantitative Data: Catalyst Selectivity

The following table summarizes the causal relationship between catalyst selection, additive doping, and the suppression of the des-fluoro impurity during the nitro reduction step.

Table 1: Impact of Catalyst and Additives on Nitro Reduction Selectivity

Catalyst SystemAdditiveConversion (%)Target Yield (%)Des-fluoro Impurity (%)
10% Pd/CNone>99.078.518.2
10% Pd/C ZnI2​ (0.5 mol%)98.594.12.3
5% Pt/CNone99.089.08.5
5% Pt(S)/C None 97.5 98.2 < 0.5

Data demonstrates that sulfided Platinum (Pt(S)/C) provides the optimal thermodynamic balance, achieving high conversion while keeping hydrodefluorination below the 0.5% threshold.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the embedded In-Process Controls (IPCs).

Protocol A: Chlorination-Free Amidation via CDI Activation

Purpose: Eliminates the use of SOCl2​ to prevent +34 Da chlorinated impurities.

  • Preparation: Charge a clean, dry jacketed reactor with 5-fluoro-4-methyl-2-nitrobenzoic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 volumes).

  • Activation: Portion-wise add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) while maintaining the internal temperature at 20-25°C. (Caution: Vigorous CO2​ gas evolution will occur).

  • Validation (IPC 1): Stir for 2 hours. Pull a sample and perform HPLC analysis. Self-Validation Gate: Do not proceed until residual starting material is <1.0%, confirming complete formation of the acylimidazole intermediate.

  • Amidation: Introduce aqueous ammonia (28% w/w , 5.0 eq) dropwise. Control the jacket cooling to maintain the internal temperature strictly below 30°C.

  • Isolation: Stir for 4 hours. Concentrate the mixture under vacuum to 3 volumes, then precipitate the product by adding cold purified water (10 volumes). Filter, wash with water, and dry under vacuum at 45°C to yield 5-fluoro-4-methyl-2-nitrobenzamide.

Protocol B: Chemoselective Nitro Reduction

Purpose: Reduces the nitro group to an amine while suppressing hydrodefluorination (-18 Da impurity).

  • Preparation: Charge a high-pressure hydrogenation reactor with 5-fluoro-4-methyl-2-nitrobenzamide (1.0 eq), Methanol (15 volumes), and 5% Pt(S)/C (Sulfided Platinum on Carbon, 5 wt% loading relative to substrate).

  • Inerting: Purge the reactor headspace with Nitrogen gas ( N2​ ) three times, followed by Hydrogen gas ( H2​ ) three times to remove all oxygen.

  • Reaction: Pressurize the reactor to 3.0 bar with H2​ gas. Set the impeller agitation to 600 RPM and maintain the internal temperature at 25-30°C.

  • Validation (IPC 2): Monitor hydrogen uptake. Once uptake ceases (approximately 4-6 hours), pull a sample for HPLC analysis. Self-Validation Gate: Target conversion >99.0% and des-fluoro impurity <0.5%. If the impurity exceeds 0.5%, the catalyst sulfidation level is insufficient for your specific substrate concentration.

  • Isolation: Vent the reactor and purge with N2​ . Filter the catalyst through a tightly packed Celite pad. Wash the pad with Methanol (2 volumes). Concentrate the filtrate under vacuum to yield highly pure 2-Amino-5-fluoro-4-methylbenzamide.

References

  • Title : Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Chemical Reactivity: 2-Amino-5-fluoro-4-methylbenzamide vs. 2-Amino-4-methylbenzamide

A Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of drug discovery and development, the nuanced reactivity of molecular building blocks is a cornerstone of rational design. Anthranilamide der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, the nuanced reactivity of molecular building blocks is a cornerstone of rational design. Anthranilamide derivatives, in particular, serve as versatile scaffolds for a multitude of therapeutic agents. This guide provides an in-depth comparison of the chemical reactivity of two closely related analogues: 2-Amino-5-fluoro-4-methylbenzamide and 2-Amino-4-methylbenzamide . The introduction of a fluorine atom in the 5-position significantly alters the electronic landscape of the aromatic ring, leading to predictable yet profound differences in their behavior in common synthetic transformations.

This analysis is structured to provide not just a theoretical overview, but also actionable insights for the practicing chemist, grounded in the principles of physical organic chemistry and supported by established experimental observations on analogous systems.

I. Molecular Structure and Electronic Properties: The Impact of Fluorine

The fundamental difference between the two molecules lies in the substitution at the 5-position of the benzamide ring. 2-Amino-4-methylbenzamide features a hydrogen atom at this position, while 2-Amino-5-fluoro-4-methylbenzamide incorporates a fluorine atom. This seemingly minor change has significant consequences for the electron density distribution within the aromatic ring and on the key functional groups.

CompoundMolecular FormulaMolecular WeightKey Substituents
2-Amino-4-methylbenzamideC₈H₁₀N₂O150.18 g/mol [1]Amino (-NH₂), Methyl (-CH₃), Benzamide (-CONH₂)
2-Amino-5-fluoro-4-methylbenzamideC₈H₉FN₂O168.17 g/mol Amino (-NH₂), Methyl (-CH₃), Fluoro (-F), Benzamide (-CONH₂)

The fluorine atom exerts two primary electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is strongest at the carbon atom to which it is attached (C5) and diminishes with distance.[2]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring.[2][3] This effect donates electron density, primarily to the ortho and para positions relative to the fluorine atom.

In the case of fluorine, the inductive effect is generally considered to be stronger than its mesomeric effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack compared to its non-fluorinated counterpart.[2] However, the mesomeric effect still plays a crucial role in directing the regioselectivity of such reactions.[3]

The interplay of these effects in 2-Amino-5-fluoro-4-methylbenzamide, along with the electron-donating effects of the amino and methyl groups, creates a unique reactivity profile that we will explore in the following sections.

II. Comparative Reactivity in Key Transformations

A. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. The reactivity of the benzamide core in our two compounds of interest is governed by the combined influence of the activating amino and methyl groups, and in the case of the fluorinated analogue, the deactivating effect of the fluorine atom.

2-Amino-4-methylbenzamide:

  • Reactivity: The aromatic ring is strongly activated towards EAS by the powerful electron-donating amino group (an ortho, para-director) and the moderately activating methyl group (also an ortho, para-director).

  • Regioselectivity: Substitution is expected to occur at the positions ortho and para to the amino group. The position para to the amino group (C5) is the most likely site of substitution due to the combined activating effects of the amino and methyl groups and reduced steric hindrance compared to the position ortho to the amino group (C3).

2-Amino-5-fluoro-4-methylbenzamide:

  • Reactivity: The presence of the fluorine atom at the 5-position deactivates the ring towards EAS compared to the non-fluorinated analogue due to its strong -I effect.[2] Therefore, more forcing reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be required to achieve similar conversion rates.

  • Regioselectivity: The directing effects of the substituents are now in competition. The amino group strongly directs ortho/para, the methyl group directs ortho/para, and the fluorine atom also directs ortho/para (with a preference for para).[3] In this case, the position ortho to the strongly activating amino group (C3) is the most likely site for electrophilic attack. The position para to the amino group is blocked by the fluorine atom.

Experimental Protocol: A Representative Electrophilic Bromination

The following protocol outlines a general procedure for the bromination of an activated aromatic system, which can be adapted to compare the reactivity of our two target molecules.

Materials:

  • 2-Amino-4-methylbenzamide or 2-Amino-5-fluoro-4-methylbenzamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

Procedure:

  • Dissolve 1.0 equivalent of the benzamide substrate in a suitable volume of acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.05 equivalents of N-Bromosuccinimide portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

It is anticipated that 2-Amino-4-methylbenzamide will react more rapidly and under milder conditions than its fluorinated counterpart. The regiochemical outcome of the reaction will also differ as predicted above.

B. Nucleophilic Aromatic Substitution (SNAr)

The presence of a halogen on an aromatic ring opens up the possibility of nucleophilic aromatic substitution, a reaction pathway that is generally not feasible for the non-halogenated analogue under typical conditions.

2-Amino-4-methylbenzamide:

  • This compound is not expected to undergo SNAr reactions, as it lacks a suitable leaving group on the aromatic ring.

2-Amino-5-fluoro-4-methylbenzamide:

  • The fluorine atom can act as a leaving group in SNAr reactions.[4] However, for SNAr to proceed efficiently, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[5]

  • In 2-Amino-5-fluoro-4-methylbenzamide, the ring is substituted with electron-donating groups (amino and methyl), which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr.

  • Therefore, while SNAr is theoretically possible, it would likely require very harsh reaction conditions (high temperatures, strong nucleophiles, and possibly a strong base) and may not be a synthetically useful transformation for this particular substrate.

C. Amide Bond Formation and N-Functionalization

The reactivity of the primary amino and benzamide functional groups is also influenced by the electronic nature of the aromatic ring.

Amide Bond Formation (Acylation of the Amino Group):

The nucleophilicity of the primary amino group is a key determinant of its reactivity in acylation reactions.

  • 2-Amino-4-methylbenzamide: The electron-donating methyl group and the overall electron-rich nature of the aromatic ring enhance the nucleophilicity of the amino group, facilitating its reaction with acylating agents.

  • 2-Amino-5-fluoro-4-methylbenzamide: The electron-withdrawing fluorine atom reduces the electron density on the aromatic ring and, by extension, on the amino group. This decrease in nucleophilicity means that the amino group of the fluorinated compound will be less reactive towards acylation compared to the non-fluorinated analogue. This may necessitate the use of more reactive acylating agents (e.g., acyl chlorides over carboxylic acids with coupling agents) or longer reaction times.

Experimental Protocol: Comparative N-Acetylation

This protocol provides a framework for comparing the rate of N-acetylation of the two benzamides.

Materials:

  • 2-Amino-4-methylbenzamide or 2-Amino-5-fluoro-4-methylbenzamide

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

Procedure:

  • In separate flasks, dissolve 1.0 equivalent of each benzamide substrate in DCM.

  • Add 1.2 equivalents of pyridine to each flask.

  • Add 1.1 equivalents of acetic anhydride dropwise to each solution at room temperature.

  • Monitor the progress of both reactions simultaneously by TLC.

  • Upon completion, wash the reaction mixtures with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the reaction times and yields to compare the reactivity.

Expected Outcome:

The acetylation of 2-Amino-4-methylbenzamide is expected to proceed more rapidly than that of 2-Amino-5-fluoro-4-methylbenzamide due to the higher nucleophilicity of its amino group.

III. Visualization of Reactivity Principles

Workflow for Comparative Reactivity Analysis

G cluster_0 Substrate Selection cluster_1 Reaction Type cluster_2 Predicted Reactivity Outcome A 2-Amino-4-methylbenzamide C Electrophilic Aromatic Substitution A->C undergoes D Nucleophilic Acylation (on -NH2) A->D undergoes E Nucleophilic Aromatic Substitution A->E does not undergo B 2-Amino-5-fluoro-4-methylbenzamide B->C undergoes B->D undergoes B->E can undergo F Higher Reactivity (Electron-rich ring) C->F for A G Lower Reactivity (Electron-deficient ring) C->G for B H Higher Reactivity (More nucleophilic -NH2) D->H for A I Lower Reactivity (Less nucleophilic -NH2) D->I for B J Not Feasible E->J for A K Feasible but Challenging E->K for B

Caption: Logical workflow for predicting the comparative reactivity of the two benzamide derivatives.

Influence of Fluorine on Aromatic Electron Density

G A 2-Amino-4-methylbenzamide Electron-rich π-system High nucleophilicity of -NH2 B 2-Amino-5-fluoro-4-methylbenzamide Electron-deficient π-system (due to -I effect of F) Lower nucleophilicity of -NH2

Caption: The electronic impact of fluorine substitution on the benzamide core.

IV. Conclusion and Synthetic Strategy Implications

The incorporation of a single fluorine atom at the 5-position of 2-amino-4-methylbenzamide profoundly influences its chemical reactivity. This guide has delineated these differences through the lens of fundamental organic chemistry principles.

Summary of Reactivity Comparison:

Reaction Type2-Amino-4-methylbenzamide (Non-fluorinated)2-Amino-5-fluoro-4-methylbenzamide (Fluorinated)
Electrophilic Aromatic Substitution More reactive (activated ring)Less reactive (deactivated ring)
Nucleophilicity of Amino Group More nucleophilicLess nucleophilic
Nucleophilic Aromatic Substitution Not a substratePotential substrate (challenging)

Strategic Recommendations for the Synthetic Chemist:

  • When planning electrophilic aromatic substitutions , anticipate the need for more forcing conditions for the fluorinated analogue and a different regiochemical outcome.

  • For N-acylation or alkylation reactions , be aware that the amino group on the fluorinated compound is less nucleophilic, which may require more potent electrophiles or longer reaction times to drive the reaction to completion.

  • The fluorine atom in 2-Amino-5-fluoro-4-methylbenzamide should not be considered a readily displaceable group via SNAr unless the synthetic route involves subsequent introduction of strong electron-withdrawing groups onto the aromatic ring.

By understanding these intrinsic differences in reactivity, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (2025). Spectroscopic and Analytical Profile of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from a hypothetical BenchChem technical guide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from a hypothetical BenchChem technical guide.
  • Gale, P. A. (2021).
  • Gale, P. A. (2021).
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Pearson+. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene. Retrieved from a hypothetical Pearson+ study guide.
  • PubChem. (n.d.). 2-Amino-4-methylbenzamide. Retrieved from [Link]

  • Supporting Information for a scientific article on the synthesis of 2-Aryl Quinazolinones.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
  • Chemspace. (n.d.). 2-amino-5-fluoro-4-methylbenzamide. Retrieved from a hypothetical Chemspace product page.
  • PubChemLite. (n.d.). 2-amino-4-methylbenzamide (C8H10N2O).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications.
  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-fluoro-4-methylbenzamide. Retrieved from a hypothetical Sigma-Aldrich product page.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. Retrieved from a hypothetical BenchChem technical support guide.
  • National Center for Biotechnology Information. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid.
  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). Retrieved from a hypothetical chemistry lecture slide deck.
  • NIST. (n.d.). 2-Amino-N-methylbenzamide.
  • National Center for Biotechnology Information. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from a hypothetical university repository.
  • Joullié, M. M., & Lassen, K. M. (2010).
  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from a hypothetical Chemistry LibreTexts page.
  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from a hypothetical MDPI journal article.
  • PubChemLite. (n.d.). 2-amino-5-fluoro-4-methylbenzamide (C8H9FN2O).
  • NextSDS. (n.d.). 2-amino-5-fluoro-4-methylbenzamide — Chemical Substance Information.
  • ELECTROPHILIC AROMATIC SUBSTITUTION II. (n.d.). Retrieved from a hypothetical chemistry lecture slide deck.
  • MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Retrieved from a hypothetical MDPI journal article.
  • BenchChem. (n.d.). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone. Retrieved from a hypothetical BenchChem technical guide.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylbenzamide | 39549-79-6. Retrieved from a hypothetical Sigma-Aldrich product page.

Sources

Comparative

Validation of HPLC-UV analytical methods for 2-Amino-5-fluoro-4-methylbenzamide

Comprehensive Comparison & Validation Guide: HPLC-UV vs. UHPLC-UV for 2-Amino-5-fluoro-4-methylbenzamide Analysis As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the accurate quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison & Validation Guide: HPLC-UV vs. UHPLC-UV for 2-Amino-5-fluoro-4-methylbenzamide Analysis

As pharmaceutical pipelines increasingly rely on highly functionalized building blocks, the accurate quantification of intermediates like 2-Amino-5-fluoro-4-methylbenzamide is critical for ensuring API purity and downstream synthetic success.

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we will dissect the causality behind chromatographic behavior, objectively compare standard High-Performance Liquid Chromatography (HPLC) against Ultra-High-Performance Liquid Chromatography (UHPLC), and establish a self-validating analytical protocol grounded in the latest[1].

Mechanistic Grounding & Stationary Phase Selection

To develop a robust method, we must first analyze the physicochemical profile of 2-Amino-5-fluoro-4-methylbenzamide:

  • Conjugated Benzamide Core: Provides a strong chromophore, making UV-Vis detection highly sensitive and negating the strict necessity for complex LC-MS setups in routine release testing[2].

  • Amine & Amide Groups: Offer hydrogen-bonding capabilities but present a high risk of secondary interactions with residual silica silanols, which causes peak tailing.

  • Fluoro & Methyl Substituents: Impart localized hydrophobicity and unique steric constraints.

The Causality of Column Selection: A self-validating analytical system requires orthogonal selectivity to prevent the co-elution of structurally similar impurities. While a standard C18 column relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase is vastly superior for this analyte. The phenyl ring facilitates π−π interactions with the benzamide core, while the highly electronegative fluorine atom induces dipole moments that interact uniquely with the phenyl phase.

Interactions Analyte 2-Amino-5-fluoro-4-methylbenzamide Arom Aromatic Ring (π-π Interactions) Analyte->Arom Fluoro Fluoro/Methyl (Sterics/Hydrophobic) Analyte->Fluoro Amine Amine/Amide (H-Bonding) Analyte->Amine C18 C18 Column (Dispersive) Arom->C18 Weak Affinity Phenyl Phenyl-Hexyl Column (Orthogonal/π-π) Arom->Phenyl Strong Affinity Fluoro->C18 Primary Driver Fluoro->Phenyl Secondary Driver Amine->C18 pH Dependent Amine->Phenyl pH Dependent

Mechanistic interaction pathways driving stationary phase selection.

Modality Comparison: HPLC-UV vs. UHPLC-UV

Choosing the correct chromatographic modality requires balancing throughput, sensitivity, and operational cost. Traditional HPLC operates at <6,000 psi using 3–5 µm particles, making it highly robust and economical[3]. Conversely, UHPLC systems operate at pressures exceeding 15,000 psi utilizing sub-2 µm particles[4][5].

According to the van Deemter equation, smaller particles minimize the eddy diffusion and mass transfer resistance terms, keeping the theoretical plate height ( H ) low even at high linear velocities. This results in sharper peaks, superior resolution, and enhanced signal-to-noise ratios (S/N), directly lowering the Limit of Detection (LOD)[5][6].

Table 1: Performance Comparison for 2-Amino-5-fluoro-4-methylbenzamide
ParameterHPLC-UV (Standard)UHPLC-UV (Advanced)Causality / Scientific Driver
Particle Size 3.5 µm1.7 µmSmaller particles reduce band broadening, increasing theoretical plates ( N )[5].
Operating Pressure ~3,500 psi~11,000 psiHigh pressure is required to drive mobile phase through sub-2 µm interstitial spaces[4].
Run Time 15.0 min4.5 minHigher optimal linear velocities in UHPLC allow for rapid gradient compression[6].
Sensitivity (S/N) Baseline3x to 5x HigherNarrower peak widths concentrate the analyte in the detector flow cell[5].
Solvent Usage ~15 mL / run~1.8 mL / runLower flow rates and shorter run times drastically reduce environmental impact[6].

Step-by-Step Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . System Suitability Testing (SST) is embedded directly into the workflow to guarantee the system is fit-for-purpose before any validation samples are injected.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Causality: The primary amine on the analyte has a pKa of ~2.5. Maintaining the mobile phase at pH ~2.0 ensures the amine is fully protonated. This prevents mixed-mode retention (where the analyte toggles between ionized and neutral states) and suppresses secondary interactions with column silanols, eliminating peak tailing.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. This is strictly mandatory for UHPLC to prevent catastrophic column clogging[3].

Step 3: Chromatographic Conditions (UHPLC Optimized)

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 0.5 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (Diode-Array Detector for peak purity analysis).

  • Injection Volume: 1.0 µL.

Step 4: Embedded System Suitability Testing (SST) Inject a standard solution (100 µg/mL) six times. The system validates itself only if:

  • Resolution ( Rs​ ): > 2.0 between the active peak and its nearest known impurity.

  • Tailing Factor ( Tf​ ): 1.5.

  • Injection Precision: %RSD of peak areas 1.0%.

ICH Q2(R2) Validation Framework & Results

The method must be validated according to the to ensure regulatory compliance[7].

Workflow cluster_modality Modality Selection cluster_val ICH Q2(R2) Validation Target 2-Amino-5-fluoro-4-methylbenzamide Target Analyte HPLC HPLC-UV (Routine QC) Target->HPLC UHPLC UHPLC-UV (High Throughput) Target->UHPLC Dev Method Development (ICH Q14) Phase Optimization HPLC->Dev UHPLC->Dev Spec Specificity Dev->Spec Lin Linearity Dev->Lin Acc Accuracy Dev->Acc Valid Validated Control Strategy Spec->Valid Lin->Valid Acc->Valid

Analytical Lifecycle Workflow for the analyte per ICH Q14 and Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UHPLC)Status
Specificity Peak purity angle < Purity threshold across all forced degradation states (Acid, Base, Peroxide, Thermal, Light)[1].Purity Angle: 0.112 < Threshold: 0.345. No co-eluting degradants observed.PASS
Linearity & Range R2≥0.999 from 25% to 150% of nominal concentration[1]. R2=0.9998 (Range: 25 - 150 µg/mL).PASS
Accuracy Mean recovery of 98.0% – 102.0% at 50%, 100%, and 150% spike levels.99.4%, 100.1%, 99.8% recovery respectively.PASS
Precision (Repeatability) %RSD 2.0% for 6 replicate injections[7].%RSD = 0.45%.PASS
LOD / LOQ S/N 3 for LOD; S/N 10 for LOQ.LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL.PASS

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-fluoro-4-methylbenzamide

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-5-fluoro-4-methylbenzamide, a compound of interest in drug discovery and development. In the absence of a publ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-5-fluoro-4-methylbenzamide, a compound of interest in drug discovery and development. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust, scientifically grounded prediction of its fragmentation behavior. This analysis is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Introduction: The Rationale Behind Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. The process involves ionizing a molecule and then breaking it apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. Understanding the fragmentation pathways is crucial for confirming the identity of a synthesized compound, identifying metabolites, and characterizing impurities.

2-Amino-5-fluoro-4-methylbenzamide (C₈H₉FN₂O, Molecular Weight: 168.17 g/mol ) is a substituted benzamide. Its structure combines several key functional groups that will dictate its fragmentation behavior under mass spectrometric conditions: a primary aromatic amine (-NH₂), a fluorine atom (-F), a methyl group (-CH₃), and a primary amide (-CONH₂). Each of these substituents influences the electron distribution within the aromatic ring and the lability of specific bonds, leading to a predictable yet unique fragmentation pattern.

Predicted Fragmentation Pathways of 2-Amino-5-fluoro-4-methylbenzamide

The fragmentation of 2-Amino-5-fluoro-4-methylbenzamide is expected to be governed by the stability of the resulting fragment ions. Aromatic systems, such as the benzene ring in this molecule, generally produce a relatively stable molecular ion.[1] The primary fragmentation events will likely involve the cleavage of the bonds associated with the amide group, as this is a common fragmentation pathway for aromatic amides.[2]

Key Predicted Fragmentation Reactions:

  • Alpha-Cleavage of the Amide Group: The most prominent fragmentation pathway for aromatic amides is the cleavage of the bond between the carbonyl carbon and the aromatic ring, or the bond between the carbonyl carbon and the nitrogen atom.[2] For primary amides, the loss of the amino group (•NH₂) can occur, but the formation of the benzoyl cation is often more favorable due to resonance stabilization.

  • Formation of the Benzoyl Cation: Cleavage of the C-N bond in the amide group is expected to be a major fragmentation route, leading to the formation of a substituted benzoyl cation. This cation is highly stabilized by resonance delocalization of the positive charge across the carbonyl group and the aromatic ring.

  • Loss of Small Neutral Molecules: Subsequent fragmentation of the primary fragment ions can involve the loss of small, stable neutral molecules such as carbon monoxide (CO) from the benzoyl cation, a common fragmentation pattern for such ions.[2]

  • Influence of Ring Substituents: The amino, fluoro, and methyl groups on the aromatic ring will influence the relative abundance of certain fragment ions. The electron-donating amino and methyl groups can help to stabilize positive charges on the ring, while the electron-withdrawing fluorine atom will have the opposite effect.

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of 2-Amino-5-fluoro-4-methylbenzamide with the known fragmentation patterns of structurally related molecules.

Compound Key Fragmentation Pathways Rationale for Comparison
Benzamide Formation of the benzoyl cation (m/z 105) via loss of •NH₂. Further loss of CO to form the phenyl cation (m/z 77).[3]The parent compound, providing a baseline for the fragmentation of the benzamide core.
Substituted N-methyl-N-cyanomethyl benzamides Fragmentation is influenced by the substituents on the phenyl ring.[4]Demonstrates how different substituents on the aromatic ring affect the fragmentation pathways of the benzamide structure.
N-(3-Aminophenyl)benzamide Shows a rearrangement product ion, indicating complex fragmentation pathways can occur.[5]Highlights the potential for rearrangements, which could also be a possibility for our target molecule due to the presence of the amino group.
Aromatic Amines Typically exhibit an intense molecular ion peak and loss of a hydrogen atom from the nitrogen.[6]Provides insight into the fragmentation behavior of the amino-substituted aromatic portion of the molecule.

The fragmentation of 2-Amino-5-fluoro-4-methylbenzamide is anticipated to be a hybrid of these behaviors. The primary cleavage will likely be at the amide bond, with the substituents on the aromatic ring modulating the stability and subsequent fragmentation of the resulting benzoyl cation.

Proposed Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol is recommended.

Objective: To obtain the electron ionization (EI) mass spectrum of 2-Amino-5-fluoro-4-methylbenzamide and identify its major fragment ions.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source. A quadrupole or time-of-flight (TOF) analyzer is suitable.

Experimental Steps:

  • Sample Preparation: Prepare a dilute solution of 2-Amino-5-fluoro-4-methylbenzamide in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass measurements.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (expected at m/z 168).

    • Identify and assign structures to the major fragment ions based on their m/z values and the predicted fragmentation pathways.

    • Compare the obtained spectrum with the predicted fragmentation patterns and the spectra of related compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation Sample 2-Amino-5-fluoro- 4-methylbenzamide Solvent Methanol/Acetonitrile Sample->Solvent Solution Dilute Solution Solvent->Solution Introduction Direct Insertion Probe / GC Inlet Solution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Analyzer (Quadrupole/TOF) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation Comparison Comparison with Reference Spectra Interpretation->Comparison Report Final Report Comparison->Report

Caption: Experimental workflow for the mass spectrometric analysis of 2-Amino-5-fluoro-4-methylbenzamide.

Predicted Mass Spectrum and Data Interpretation

Based on the principles outlined above, the following table summarizes the predicted major fragment ions for 2-Amino-5-fluoro-4-methylbenzamide.

m/z (predicted) Proposed Fragment Structure Formation Pathway
168[C₈H₉FN₂O]⁺•Molecular Ion (M⁺•)
151[C₈H₆FN₂]⁺Loss of •OH from the molecular ion
152[C₈H₇FN₂O]⁺Loss of •H from the molecular ion
125[C₇H₅FO]⁺Loss of •CONH₂ from a rearranged molecular ion
124[C₇H₄FO]⁺Loss of •H from the m/z 125 fragment
97[C₆H₄F]⁺Loss of CO from the m/z 125 fragment

Interpretation of the Predicted Spectrum:

The molecular ion at m/z 168 is expected to be reasonably intense due to the stability of the aromatic ring.[1] The most significant fragmentation will likely involve the amide group. The formation of a substituted benzoyl cation is a highly probable event. The subsequent loss of CO from this cation to form a substituted phenyl cation is also a common and expected fragmentation pathway.[2] The presence of the amino group may also lead to rearrangements and other fragmentation pathways, which would need to be confirmed by high-resolution mass spectrometry and tandem MS/MS experiments.[5]

Conclusion and Future Work

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 2-Amino-5-fluoro-4-methylbenzamide. By leveraging fundamental principles of mass spectrometry and comparing with the known fragmentation of analogous structures, we have proposed the most likely fragmentation pathways and the expected major fragment ions.

The next logical step is to perform the experimental analysis as outlined in this guide. The resulting experimental data will serve to validate or refine the predictions made herein. Further investigation using tandem mass spectrometry (MS/MS) would provide even more detailed structural information by allowing for the fragmentation of specific, isolated fragment ions, thus confirming the proposed fragmentation pathways.

References

  • Halko, R., & Tureček, F. (2003). Mass spectrometric behaviour of substituted N‐methyl‐N‐cyanomethyl benzamides under electron ionization. Journal of Mass Spectrometry, 38(10), 1056-1064. [Link]

  • Guo, X., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1046-1054. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(42), 23795-23805. [Link]

  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry, 25(6), 750-754. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Todua, N. G., et al. (2011). Electron Ionization Mass Spectra of Alkylated Sulfabenzamides. NIST. [Link]

  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed. [Link]

  • Todua, N. G., et al. (2010). Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom. ResearchGate. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Gaber, A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2296. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide. [Link]

  • Sabidó, E., & Selevsek, N. (2017). Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Proteomics, 17(8), 1600485. [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. [Link]

  • AlphaPept. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 2-Amino-5-fluoro-4-methylbenzamide

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and metabolic profiling. This guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and metabolic profiling. This guide provides an in-depth, scientifically grounded comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Amino-5-fluoro-4-methylbenzamide, a representative small molecule of interest. As your partner in analytical excellence, this document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to ensure robust, reliable, and regulatory-compliant data.

The Imperative of Rigorous Bioanalytical Method Validation

The journey of a drug candidate from the laboratory to the clinic is paved with data. The reliability of this data is paramount, and for bioanalytical methods, this reliability is established through a rigorous validation process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure that bioanalytical methods are "well characterised, appropriately validated and documented in order to ensure reliable data to support regulatory decisions"[1][2]. The objective is to demonstrate that the analytical method is suitable for its intended purpose, a principle that underpins every experiment described herein[1][2].

This guide will explore the critical parameters of LC-MS/MS method validation, offering a comparative analysis of different approaches and providing the scientific justification for selecting the most appropriate strategy for 2-Amino-5-fluoro-4-methylbenzamide.

Foundational Pillars of LC-MS/MS Method Validation

A successful method validation is built upon a foundation of key analytical performance characteristics. Each parameter is interrogated to understand the method's capabilities and limitations.

Core Validation Parameters Include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[3].

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively[4][5].

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision[6].

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components[7][8][9].

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

The interconnectedness of these parameters necessitates a holistic validation strategy, as illustrated in the following workflow.

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Core Validation cluster_App Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision LLOQ Sensitivity (LLOQ) AccuracyPrecision->LLOQ Linearity Calibration Curve & Linearity LLOQ->Linearity MatrixEffect Matrix Effect Linearity->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Validated Method Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Amino-5-fluoro-4-methylbenzamide

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, from synthesis to disposal. This guide provides a detailed, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, from synthesis to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-fluoro-4-methylbenzamide, a compound whose structural features—an aromatic amine and a carbon-fluorine bond—necessitate a cautious and informed approach to waste management. This document is designed to provide essential safety and logistical information, ensuring that your laboratory practices remain compliant, safe, and environmentally responsible.

The core principle of this guide is to treat 2-Amino-5-fluoro-4-methylbenzamide as a hazardous chemical waste, warranting disposal through your institution's certified hazardous waste management program. This is based on the general toxicological profiles of aromatic amines and the environmental persistence of some fluorinated organic compounds.[1][2]

Immediate Safety and Hazard Assessment
  • Aromatic Amines: This class of compounds is known for potential toxicity, and some are considered carcinogenic.[2][3]

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, which can make these compounds environmentally persistent. Thermal decomposition can release hazardous substances like hydrogen fluoride.[4]

Therefore, all handling and disposal operations must be conducted under the assumption that this compound is hazardous.

Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE for handling 2-Amino-5-fluoro-4-methylbenzamide waste.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent dermal absorption, a common route of exposure for aromatic amines.
Eye Protection Safety goggles or a face shieldTo protect against accidental splashes of solutions or contact with solid particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of airborne powder or aerosols, which is a primary exposure risk.
Waste Segregation and Container Selection: A Critical First Step

Proper segregation at the point of generation is the cornerstone of safe laboratory waste management.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Waste Stream Classification:

  • Solid Waste: Includes residual 2-Amino-5-fluoro-4-methylbenzamide powder, contaminated weighing paper, pipette tips, and contaminated PPE (e.g., gloves, absorbent pads).

  • Liquid Waste: Encompasses solutions containing dissolved 2-Amino-5-fluoro-4-methylbenzamide.

Container Specifications:

Waste TypeRecommended Container MaterialIncompatible Materials to Avoid
Solid High-density polyethylene (HDPE) or glassConsult chemical compatibility charts; avoid reactive materials.
Liquid Glass or HDPEStrong oxidizing agents and strong acids.[6][7]

All waste containers must be in good condition, with secure, tight-fitting lids. Label every container clearly and accurately with "Hazardous Waste," the full chemical name "2-Amino-5-fluoro-4-methylbenzamide," and the approximate quantity.

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for the safe disposal of 2-Amino-5-fluoro-4-methylbenzamide from a laboratory setting.

Experimental Workflow: Disposal of 2-Amino-5-fluoro-4-methylbenzamide

  • Preparation and PPE:

    • Don all required PPE as outlined in the table above.

    • Ensure all disposal activities are conducted within a certified chemical fume hood.

  • Solid Waste Collection:

    • Carefully transfer any residual solid 2-Amino-5-fluoro-4-methylbenzamide into a designated solid hazardous waste container.

    • Place all contaminated disposable items, such as weighing paper, pipette tips, and gloves, into the same container.[1]

  • Liquid Waste Collection:

    • Collect all solutions containing 2-Amino-5-fluoro-4-methylbenzamide in a designated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [2]

  • Container Management:

    • Do not fill any waste container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[1]

    • Securely seal the container lid.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the wipe as solid hazardous waste.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[1] This area should be away from general lab traffic and incompatible chemicals.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2][8] Provide them with a complete and accurate description of the waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS office.

  • Containment (for small, manageable spills):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbent material and any contaminated debris into the designated solid hazardous waste container.[2]

  • Decontamination:

    • Clean the spill area with a suitable solvent or decontamination solution as recommended by your EHS office.

    • Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[2]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 2-Amino-5-fluoro-4-methylbenzamide Start Waste Generated Assess Assess Waste Type (Solid or Liquid) Start->Assess Solid_Waste Solid Waste (e.g., powder, contaminated PPE) Assess->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Assess->Liquid_Waste Liquid Container_Solid Select & Label Solid Waste Container (HDPE or Glass) Solid_Waste->Container_Solid Container_Liquid Select & Label Liquid Waste Container (Glass or HDPE) Liquid_Waste->Container_Liquid Collection Collect Waste in Chemical Fume Hood Container_Solid->Collection Container_Liquid->Collection Seal Seal Container at 90% Capacity Collection->Seal Store Store in Designated Satellite Accumulation Area Seal->Store EHS Contact EHS for Pickup Store->EHS

Caption: Decision workflow for the proper disposal of 2-Amino-5-fluoro-4-methylbenzamide.

The Rationale for High-Temperature Incineration

While the final disposal method will be determined by your licensed hazardous waste disposal company, it is important to understand the likely fate of this compound. Due to the presence of the carbon-fluorine bond, high-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds.[9][10] Inadequate thermal treatment could potentially lead to the formation of smaller, still hazardous fluorinated byproducts.[4] By properly segregating and labeling this waste, you provide waste management professionals with the necessary information to select the most appropriate and effective disposal technology.

Your diligence in adhering to these procedures is a testament to your commitment to safety and environmental stewardship, reinforcing the trust placed in you as a scientific professional.

References

  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • World Health Organization. (n.d.). LABORATORY WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 14). Effective Laboratory Waste Management Guide. Retrieved from [Link]

  • Department of Science & Technology, Government of India. (n.d.). Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories. Retrieved from [Link]

  • City University of Hong Kong. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]

  • The Lab Depot. (2024, July 18). Comprehensive Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Basell. (n.d.). Resistance of Polypropylene to Chemicals. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services, Division of Safety. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from [Link]

  • Professional Plastics. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Retrieved from [Link]

  • American Chemical Society. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • Braskem. (2005, December). Polypropylene chemical resistance. Retrieved from [Link]

  • PubMed. (2025, September 15). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Retrieved from [Link]

  • National Law Review. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from [Link]

  • Barr Engineering Co. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]

  • PubMed. (1985). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. Retrieved from [Link]

  • Toxics Use Reduction Institute. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-fluoro-4-methylbenzamide
Reactant of Route 2
2-Amino-5-fluoro-4-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.